Afzelin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSLMHZOJATCCP-AEIZVZFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197459 | |
| Record name | Afzelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482-39-3 | |
| Record name | Afzelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Afzelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afzelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AFZELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M86W1YH7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Natural Sources of Afzelin: A Technical Guide for Researchers
Introduction: Afzelin, also known as kaempferol-3-O-rhamnoside, is a flavonoid glycoside recognized for its wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] As a derivative of kaempferol, this natural compound is a subject of growing interest in the fields of pharmacology and drug development.[2][4] This guide provides an in-depth overview of the primary natural sources of this compound, detailed experimental protocols for its extraction and isolation, and an examination of the key signaling pathways it modulates.
Natural Sources and this compound Content
This compound is distributed across a diverse range of plant species. It has been identified in various plant parts, including leaves, bark, and flowers. While numerous plants are reported to contain this compound, quantitative data on its concentration remains sparse in the available literature. The following table summarizes the key botanical sources identified.
| Plant Species | Family | Common Name / Note | Part(s) Used | Reference(s) |
| Nymphaea odorata | Nymphaeaceae | American white waterlily | - | |
| Houttuynia cordata | Saururaceae | Fish mint, Chameleon plant | - | |
| Kalanchoe pinnata | Crassulaceae | Miracle leaf, Air plant | - | |
| Cornus macrophylla | Cornaceae | Large-leafed dogwood | Leaves, Bark | |
| Pithecellobium dulce | Fabaceae | Manila tamarind | Leaves | |
| Ficus palmata | Moraceae | Punjab fig | - | |
| Thesium chinense | Santalaceae | - | - | |
| Kalanchoe tomentosa | Crassulaceae | Panda plant | Fresh Leaves | |
| Solanum cernuum | Solanaceae | A Brazilian plant | - | |
| Quercus spp. | Fagaceae | Oak Trees | - | |
| Agrimonia pilosa | Rosaceae | Hairy agrimony | - | |
| Ardisia japonica | Primulaceae | Marlberry | - |
Experimental Protocols: Extraction, Fractionation, and Isolation
The isolation of this compound for research purposes typically involves a multi-step process of solvent extraction, fractionation, and chromatographic purification. The following methodologies are based on protocols described for its isolation from Pithecellobium dulce and Kalanchoe tomentosa.
Extraction
-
Objective: To extract a broad range of phytochemicals, including this compound, from the plant matrix.
-
Protocol:
-
Air-dry and grind the plant material (e.g., leaves) into a coarse powder.
-
Macerate the powdered material in a highly polar solvent, such as methanol, at room temperature for an extended period (e.g., 72 hours), with occasional agitation.
-
Filter the mixture to separate the solvent extract from the solid plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude methanol extract.
-
Fractionation
-
Objective: To separate the crude extract into fractions of differing polarity, thereby concentrating the flavonoids.
-
Protocol:
-
Suspend the crude methanol extract in water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and then n-butanol.
-
This compound, being a moderately polar glycoside, typically concentrates in the ethyl acetate fraction (EAF).
-
Evaporate the solvent from each fraction to yield dried n-hexane, ethyl acetate, and n-butanol fractions.
-
Isolation and Purification
-
Objective: To isolate pure this compound from the flavonoid-rich fraction.
-
Protocol:
-
Subject the dried ethyl acetate fraction to column chromatography over a silica gel stationary phase.
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of n-hexane and ethyl acetate.
-
Collect the eluate in numerous small fractions and monitor them using Thin Layer Chromatography (TLC).
-
Combine fractions that show a similar TLC profile and a spot corresponding to a reference standard of this compound.
-
For final purification, the combined fractions can be further purified using techniques like preparative thin-layer chromatography (PTLC) or High-Performance Liquid Chromatography (HPLC).
-
The structure of the isolated pure compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
-
References
- 1. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound [mdpi.com]
- 2. CAS 482-39-3: this compound | CymitQuimica [cymitquimica.com]
- 3. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Multifaceted Therapeutic Potential of Afzelin: A Comprehensive Technical Guide
Introduction
Afzelin, a flavonoid glycoside chemically known as kaempferol-3-O-rhamnoside, is a naturally occurring compound found in a variety of medicinal plants. It has garnered significant attention within the scientific community for its broad spectrum of biological activities and pharmacological properties. This technical guide provides an in-depth overview of the current research on this compound, focusing on its antioxidant, anti-inflammatory, anticancer, neuroprotective, hepatoprotective, and antimicrobial effects. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to facilitate further investigation and therapeutic development.
Antioxidant Properties
This compound exhibits potent antioxidant activity by scavenging free radicals and modulating endogenous antioxidant defense systems. Its capacity to neutralize reactive oxygen species (ROS) is a key mechanism underlying many of its other pharmacological effects.
Quantitative Data on Antioxidant Activity
The antioxidant capacity of this compound has been quantified using various in vitro assays. The following table summarizes the key findings.
| Assay | Model System | Metric | Result | Reference |
| DPPH Radical Scavenging | Chemical Assay | IC50 | 6.44 µg/mL | [Not Cited] |
| Superoxide Anion Scavenging | RAW 264.7 cells | - | Demonstrated scavenging activity | [1] |
| AAPH-induced Oxidation | Human Erythrocytes | - | Effective inhibition of hemolysis and lipid peroxidation | [2] |
| AAPH-induced Oxidation | pUC19 Plasmid DNA | - | Inhibition of oxidative DNA damage | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the general procedure for assessing the free radical scavenging activity of this compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have a strong absorbance at 517 nm.
-
Prepare a series of dilutions of this compound in the same solvent.
-
In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the this compound solution.
-
A control is prepared by mixing the DPPH solution with the solvent alone.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.
Anti-inflammatory Properties
This compound demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.
Quantitative Data on Anti-inflammatory Activity
| Activity | Model System | Metric | Result | Reference |
| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50 | 42.8 µg/mL | [Not Cited] |
| Pro-inflammatory Cytokine Reduction | D-galactosamine/LPS-treated mice | - | Reduced serum levels of TNF-α and IL-6 | [3][4] |
Signaling Pathway: Inhibition of NF-κB and MAPK Pathways
This compound exerts its anti-inflammatory effects by interfering with the activation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. In response to inflammatory stimuli like Lipopolysaccharide (LPS), this compound can inhibit the phosphorylation of key proteins in these cascades, leading to a downstream reduction in the expression of pro-inflammatory genes.
References
- 1. This compound exhibits anti-cancer activity against androgen-sensitive LNCaP and androgen-independent PC-3 prostate cancer cells through the inhibition of LIM domain kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound ameliorates D‐galactosamine and lipopolysaccharide‐induced fulminant hepatic failure by modulating mitochondrial quality control and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates D-galactosamine and lipopolysaccharide-induced fulminant hepatic failure by modulating mitochondrial quality control and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Afzelin's Role in Modulating Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afzelin, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These biological effects are intrinsically linked to its ability to modulate a complex network of intracellular signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential, focusing on its interactions with key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. Furthermore, this document details this compound's role in the intricate regulation of apoptosis. By presenting comprehensive quantitative data, detailed experimental methodologies, and clear visual representations of the signaling pathways, this guide aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.
Introduction
Flavonoids are a class of polyphenolic compounds ubiquitously found in plants and are integral components of the human diet. Among these, this compound (kaempferol-3-O-rhamnoside) has emerged as a promising therapeutic agent due to its broad spectrum of biological activities[1]. The therapeutic efficacy of this compound is largely attributed to its capacity to interact with and modulate critical cellular signaling pathways that are often dysregulated in various pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders[1][2]. A thorough understanding of these molecular interactions is paramount for the rational design and development of novel therapeutic strategies. This guide provides a detailed examination of the current scientific literature on this compound's role in cellular signaling, supported by quantitative data and standardized experimental protocols.
Quantitative Data on this compound's Modulatory Effects
The following tables summarize the quantitative data from various studies, illustrating the potent effects of this compound on different cellular targets and pathways.
Table 1: Inhibitory Concentrations (IC₅₀) of this compound
| Target/Process | Cell Line/System | IC₅₀ Value | Reference |
| Aldose Reductase (AR) | In vitro | 1.91 µM | [1] |
| Nitric Oxide (NO) Production | In vitro | 42.8 µg/mL | [1] |
| Cell Viability | AGS (Gastric Cancer) | > 160 µM |
Table 2: Effects of this compound on Apoptosis-Related Proteins
| Cell Line | Treatment | Target | Effect | Reference |
| A549 (Lung Cancer) | 60 µM this compound | Bax mRNA | 30% increase | |
| A549 (Lung Cancer) | 120 µM this compound | Bax mRNA | 80% increase | |
| AGS (Gastric Cancer) | 60 µM this compound | Bax mRNA | 30% increase | |
| AGS (Gastric Cancer) | 120 µM this compound | Bax mRNA | 80% increase | |
| AGS (Gastric Cancer) | 120 µM this compound | Caspase-8 mRNA | ~60% increase | |
| AGS (Gastric Cancer) | 60 µM & 120 µM this compound | Caspase-9 mRNA | ~60% increase | |
| AGS (Gastric Cancer) | 120 µM this compound | Caspase-3 mRNA | ~50% increase |
Table 3: Modulation of Other Signaling Proteins by this compound
| Target Protein | Cell Line/System | This compound Concentration | Effect | Reference |
| RAC1 GTPase Activation | In vitro | 400 & 800 µg/mL | 60% reduction | |
| MUC1 Cytoplasmic Domain | AGS (Gastric Cancer) | 60 µM | 43% increase | |
| MUC1 Cytoplasmic Domain | AGS (Gastric Cancer) | 120 µM | 88% increase | |
| MUC1 Extracellular Domain (in lysate) | AGS (Gastric Cancer) | 120 µM | >100% increase (~245 kDa), ~80% increase (>245 kDa) | |
| MUC1 Extracellular Domain (released) | AGS (Gastric Cancer) | 60 µM & 120 µM | ~42% decrease | |
| MUC1 mRNA | AGS (Gastric Cancer) | 120 µM | 37% increase | |
| FUT3 mRNA | AGS (Gastric Cancer) | 120 µM | 38% inhibition | |
| FUT4 mRNA | AGS (Gastric Cancer) | 120 µM | 24% inhibition | |
| Cell Proliferation | PC-3 & LNCaP (Prostate Cancer) | 1 µg/mL (24h) | Significant decrease | |
| G₀ Phase Cell Accumulation | PC-3 (Prostate Cancer) | 10 µg/mL | 27.6% of population | |
| G₀ Phase Cell Accumulation | LNCaP (Prostate Cancer) | 10 µg/mL | 19.4% of population |
This compound's Impact on Key Cellular Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways that are central to cellular homeostasis and disease pathogenesis.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway, often leading to anti-proliferative and pro-apoptotic effects in cancer cells. It can inhibit the phosphorylation of key MAPK members such as ERK, JNK, and p38.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Its aberrant activation is implicated in numerous inflammatory diseases and cancers. This compound has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB pathway. This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). This compound has been shown to activate the Nrf2 signaling pathway, thereby enhancing the cell's antioxidant capacity.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer. This compound has been shown to induce apoptosis in various cancer cell lines through the activation of the caspase signaling cascade. It can increase the expression of pro-apoptotic proteins like Bax and activate initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).
Detailed Experimental Protocols
This section provides standardized protocols for the key experimental techniques used to investigate the effects of this compound on cellular signaling pathways.
Cell Viability Assay (MTT/CCK-8)
This assay is used to assess the cytotoxic effects of this compound on different cell lines.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay, add MTT solution to each well and incubate for 4 hours. Then, add DMSO to dissolve the formazan crystals.
-
For CCK-8 assay, add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
Western Blotting for Protein Expression and Phosphorylation
This technique is used to detect and quantify specific proteins and their phosphorylation status in cell lysates.
Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific to total and phosphorylated proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse this compound-treated and control cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
qRT-PCR is used to measure the relative expression levels of specific genes.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
Extract total RNA from this compound-treated and control cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using SYBR Green or TaqMan chemistry with gene-specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH or β-actin).
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique for single-cell analysis of apoptosis and cell cycle distribution.
For Apoptosis (Annexin V/PI Staining):
-
Harvest and wash this compound-treated and control cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate in the dark and analyze by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
For Cell Cycle Analysis:
-
Harvest and fix cells in cold 70% ethanol.
-
Wash and resuspend cells in a staining solution containing PI and RNase A.
-
Incubate and analyze by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a multi-target flavonoid with significant potential for therapeutic applications. Its ability to modulate key cellular signaling pathways, including MAPK, NF-κB, and Nrf2, as well as to induce apoptosis, underscores its promise in the treatment of a range of diseases characterized by dysregulated cellular signaling. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research into the pharmacological properties of this compound and its development as a novel therapeutic agent. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets and on evaluating its efficacy and safety in preclinical and clinical settings.
References
In Silico Docking of Afzelin: A Technical Guide for Target Interaction Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of in silico docking studies of Afzelin, a flavonoid with known antioxidant, anti-inflammatory, and anticancer properties, with various protein targets. This document summarizes key quantitative data, outlines detailed experimental protocols for molecular docking, and visualizes relevant biological pathways to facilitate further research and drug discovery efforts.
Introduction to this compound and In Silico Docking
This compound (Kaempferol-3-O-rhamnoside) is a naturally occurring flavonoid glycoside found in a variety of plants.[1] Its diverse biological activities make it a compound of significant interest for therapeutic applications.[2] In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential drug targets and understanding molecular interactions.
Target Proteins of this compound
In silico studies have identified several potential protein targets for this compound across different therapeutic areas. These targets are primarily associated with cancer, viral infections, and bacterial diseases.
Table 1: Summary of Potential Protein Targets for this compound
| Therapeutic Area | Target Protein | PDB ID(s) | Function |
| Cancer | Extracellular signal-regulated kinase 2 (ERK2) | 4M0E, 5AML | Regulates cell proliferation, differentiation, and survival.[3][4] |
| Kirsten rat sarcoma viral oncogene homolog (KRAS) | Multiple | A GTPase that acts as a molecular switch in signaling pathways.[2] | |
| Focal Adhesion Kinase (FAK) | Multiple | A non-receptor tyrosine kinase involved in cell migration and adhesion. | |
| LIM domain kinase 1 (LIMK1) | Multiple | Regulates actin dynamics through phosphorylation of cofilin. | |
| NAD(P)H quinone dehydrogenase 2 (NQO2) | Multiple | A reductase involved in quinone metabolism with links to cancer. | |
| Ribosomal protein S6 kinase A1 (RPS6KA1/RSK1) | Multiple | A kinase involved in cell growth, proliferation, and survival. | |
| COVID-19 | Angiotensin-converting enzyme 2 (ACE2) | 6M0J | The primary receptor for SARS-CoV-2 entry into host cells. |
| 3C-like protease (3CLpro) | 6LU7 | A key enzyme in SARS-CoV-2 replication. | |
| RNA-dependent RNA polymerase (RdRp) | 7BTF | Essential for the replication of the viral RNA genome. | |
| Papain-like protease (PLpro) | 7KOL | Involved in viral replication and innate immunity evasion. | |
| Bacterial Infection | DNA gyrase (Staphylococcus aureus) | 2XCS | An essential enzyme for bacterial DNA replication. |
Quantitative Docking Data
The binding affinity of this compound to its target proteins is a key indicator of its potential inhibitory activity. This is often quantified by the binding energy (in kcal/mol or kJ/mol) and the inhibition constant (Ki). Lower binding energy values indicate a more stable protein-ligand complex.
Table 2: Reported Binding Affinities of this compound with Target Proteins
| Target Protein | Ligand | Binding Energy (kcal/mol) | Binding Energy (kJ/mol) | Software Used |
| ACE2 (COVID-19) | This compound | -8.3 | - | AutoDock Vina (in PyRx) |
| AF-CF3 (this compound derivative) | -9.2 | - | AutoDock Vina (in PyRx) | |
| NQO2 (Cancer) | This compound | Not specified | Not specified | MOE (Molecular Operating Environment) |
| RPS6KA1 (Cancer) | This compound | Not specified | Not specified | Not specified |
| DNA gyrase (S. aureus) | This compound | - | -29.82 | Not specified |
Note: Data for all target proteins is not consistently available in the public domain. The table reflects the currently accessible information.
Experimental Protocols for In Silico Docking
A generalized workflow for performing in silico docking of this compound with a target protein is outlined below. This protocol is based on commonly used software such as AutoDock Vina.
Ligand and Receptor Preparation
-
Ligand Preparation :
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Optimize the ligand's geometry using a molecular mechanics force field (e.g., MMFF94).
-
Assign Gasteiger charges to the ligand atoms.
-
Save the prepared ligand in a suitable format (e.g., PDBQT for AutoDock Vina).
-
-
Receptor Preparation :
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared receptor in a suitable format (e.g., PDBQT for AutoDock Vina).
-
Molecular Docking Procedure
-
Grid Box Definition :
-
Define a three-dimensional grid box that encompasses the active site of the target protein. The dimensions and center of the grid box are crucial parameters and should be determined based on the location of the co-crystallized ligand or through binding site prediction tools.
-
-
Docking Simulation :
-
Use a docking program like AutoDock Vina to perform the docking simulation.
-
Set the number of binding modes to be generated (e.g., 10).
-
The exhaustiveness of the search determines the computational effort; a higher value increases the probability of finding the optimal binding pose.
-
-
Analysis of Results :
-
Analyze the predicted binding poses and their corresponding binding energies.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.
-
Experimental Workflow Diagram
Caption: A generalized workflow for in silico docking of this compound.
Signaling Pathways of Target Proteins
Understanding the signaling pathways in which the target proteins are involved is crucial for elucidating the potential mechanism of action of this compound.
Cancer-Related Signaling Pathways
The RAS/MAPK pathway, which includes KRAS and ERK, is a critical signaling cascade that regulates cell growth, proliferation, and differentiation. Mutations in the KRAS gene can lead to constitutive activation of this pathway, promoting uncontrolled cell growth and cancer.
Caption: The KRAS/ERK signaling cascade in cell regulation.
Focal Adhesion Kinase (FAK) is a key mediator of signals from the extracellular matrix, playing a crucial role in cell migration, adhesion, and survival. Its dysregulation is often associated with cancer metastasis.
Caption: FAK's role in mediating cell migration signals.
LIMK1 is a serine/threonine kinase that regulates the dynamics of the actin cytoskeleton by phosphorylating and inactivating cofilin, an actin-depolymerizing factor. This pathway is crucial for cell motility and is often dysregulated in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 3. RPS6KA1 is a histone acetylation-related oncoprotein in acute myeloid leukemia which is targeted by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LIM Kinase 1 and Cofilin Regulate Actin Filament Population Required for Dynamin-dependent Apical Carrier Fission from the Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
Afzelin Structure-Activity Relationship: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afzelin, a flavonoid classified as a flavonol glycoside, is chemically known as kaempferol-3-O-rhamnoside.[1][2] Abundantly found in various medicinal plants, this compound has garnered significant scientific interest due to its diverse pharmacological properties.[2][3] Preclinical studies have demonstrated its potential as an antioxidant, anti-inflammatory, anticancer, and neuroprotective agent, making it a promising candidate for further investigation in drug discovery and development.[2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on the influence of its chemical structure on its biological activities. The content herein summarizes quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.
The core structure of this compound consists of the aglycone kaempferol linked to a rhamnose sugar moiety at the C3 position. The presence and nature of this glycosidic bond, in comparison to its aglycone counterpart, kaempferol, are crucial in determining its bioactivity. Understanding these structural nuances is paramount for the rational design of novel therapeutic agents with enhanced efficacy and selectivity.
Structure-Activity Relationship of this compound
The biological activity of this compound is intrinsically linked to its chemical structure, particularly the arrangement of hydroxyl groups on the flavonoid backbone and the presence of the rhamnose glycoside at the 3-position. The following sections dissect the SAR of this compound across its primary pharmacological effects.
Antioxidant Activity
This compound exhibits significant antioxidant properties through various mechanisms, including free radical scavenging and modulation of endogenous antioxidant pathways. The antioxidant capacity of this compound and its parent compound, kaempferol, has been evaluated in numerous studies, providing insights into the role of the rhamnose moiety.
Comparative studies have shown that the aglycone, kaempferol, generally exhibits stronger free radical scavenging activity than this compound in chemical-based assays like DPPH and ABTS. This suggests that the glycosylation at the 3-hydroxyl group may slightly hinder the hydrogen-donating ability of the flavonoid nucleus. However, in cellular models, the scenario can be more complex, as the sugar moiety can influence the compound's bioavailability and interaction with cellular components.
Table 1: Comparative Antioxidant Activity of this compound and Kaempferol
| Compound/Extract | Assay | IC50 / Activity | Reference |
| Kaempferol | DPPH Radical Scavenging | Higher activity than kaempferol glycosides | |
| This compound (kae-3-O-rha) | DPPH Radical Scavenging | No significant activity | |
| Kaempferol | ABTS Radical Scavenging | Higher activity than kaempferol glycosides | |
| This compound (kae-3-O-rha) | ABTS Radical Scavenging | No significant activity | |
| Kaempferol | Cellular Antioxidant Activity (CAA) | Lower CAA value than Quercetin |
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and modulating inflammatory signaling pathways like NF-κB and MAPK.
Studies comparing this compound to kaempferol have revealed that the aglycone often shows more potent inhibition of NO production in LPS-stimulated macrophages. The order of inhibitory activity for NO production was found to be kaempferol > α-rhamnoisorobin > this compound > kaempferitrin, indicating that the 3-hydroxyl group is an important pharmacophore and additional rhamnose moieties negatively affect this activity. However, in NF-κB-mediated luciferase assays, α-rhamnoisorobin was more potent than kaempferol, suggesting that the glycosylation pattern can selectively influence different aspects of the inflammatory response.
Table 2: Comparative Anti-inflammatory Activity of this compound and Kaempferol Derivatives
| Compound | Assay | IC50 / Activity | Reference |
| Kaempferol | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | IC50 = 15.4 μM | |
| α-Rhamnoisorobin | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | IC50 = 37.7 μM | |
| This compound | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | >100 μM | |
| Kaempferitrin | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | >100 μM | |
| Kaempferol | NF-κB Luciferase Activity | Less potent than α-rhamnoisorobin | |
| α-Rhamnoisorobin | NF-κB Luciferase Activity | More potent than kaempferol | |
| This compound | Aldose Reductase Inhibition | IC50 = 1.91 μM | |
| Kaempferol | Aldose Reductase Inhibition | IC50 = 12.87 μM |
Anticancer Activity
This compound exerts anticancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and migration. The SAR in this context is also influenced by the glycosylation pattern.
Kaempferol has been shown to have a higher antiproliferative effect on various cancer cell lines, including HepG2, CT26, and B16F1, compared to its glycosides like this compound. Kaempferol was also more effective in inhibiting AKT phosphorylation and inducing apoptosis through the cleavage of caspases and PARP in HepG2 cells. This suggests that the aglycone form is more potent in directly triggering cancer cell death pathways.
Table 3: Comparative Anticancer Activity of this compound and Kaempferol
| Compound | Cell Line | Assay | IC50 / Activity | Reference |
| Kaempferol | HepG2, CT26, B16F1 | Antiproliferation | Highest activity | |
| This compound (kae-3-O-rha) | HepG2, CT26, B16F1 | Antiproliferation | Lower activity than kaempferol | |
| Kaempferol | HepG2 | Apoptosis (Caspase cleavage, PARP cleavage) | Significant induction | |
| This compound (kae-3-O-rha) | HepG2 | Apoptosis | Less effective than kaempferol |
Neuroprotective Activity
This compound has shown promise in models of neurodegenerative diseases, such as Parkinson's disease, by protecting neurons from oxidative stress and apoptosis. In a reserpine-induced rat model of Parkinson's disease, this compound treatment improved motor deficits and increased the levels of dopamine and other biogenic amines in the brain. Higher doses of this compound also demonstrated a protective effect against oxidative damage. While direct SAR studies with a range of derivatives are limited in this area, the observed neuroprotective effects highlight a significant therapeutic potential.
Table 4: Neuroprotective Effects of this compound in a Parkinson's Disease Model
| Treatment | Parameter | Effect | Reference |
| This compound (5, 10, 20 mg/kg) | Biogenic Amines (DA, NA, 5-HT) | Significant alleviation of RES-induced decrease | |
| This compound (10, 20 mg/kg) | Oxidative Stress (TBARS) | Lower TBARS levels, indicating protection | |
| This compound (10, 20 mg/kg) | Nitric Oxide (NO) | Reduced NO levels |
Key Signaling Pathways and Experimental Workflows
The biological activities of this compound are mediated through its interaction with several key cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for designing targeted therapeutic strategies.
Figure 1: Overview of key signaling pathways modulated by this compound.
Figure 2: General workflow for in vitro antioxidant activity assays.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound and related compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Keep the solution in the dark.
-
Prepare a series of dilutions of this compound and a positive control (e.g., ascorbic acid, quercetin) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the sample or standard solutions to the wells.
-
Add the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance with the sample.
-
The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the sample or standard to a cuvette or microplate well.
-
Add a larger volume of the diluted ABTS•+ solution and mix.
-
After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of compounds to inhibit the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound or a positive control (e.g., quercetin) along with DCFH-DA for a specified time (e.g., 1 hour).
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at regular intervals.
-
-
Calculation:
-
The antioxidant activity is determined by calculating the area under the fluorescence curve and comparing it to the control. The results are often expressed as quercetin equivalents.
-
Nitric Oxide (NO) Production Assay in Macrophages
Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by determining the concentration of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Protocol:
-
Cell Culture:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
-
Assay Procedure:
-
Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a longer period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
-
Nitrite Measurement (Griess Assay):
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
After a short incubation at room temperature, measure the absorbance at approximately 540 nm.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
-
Cell Viability:
-
Concurrently perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Western Blot Analysis for Signaling Proteins (e.g., PI3K/Akt, Nrf2)
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This technique is crucial for investigating the effect of this compound on the expression and phosphorylation status of proteins involved in signaling pathways like PI3K/Akt and the activation of transcription factors like Nrf2.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and for different durations.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-Nrf2).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Caspase Activity Assay
Principle: This assay measures the activity of caspases, which are key proteases in the apoptotic pathway. A fluorogenic or colorimetric substrate containing a specific caspase recognition sequence is used. Cleavage of the substrate by an active caspase releases a fluorescent or colored molecule, which is then quantified.
Protocol:
-
Induction of Apoptosis:
-
Treat cancer cells with this compound to induce apoptosis. Include a positive control (e.g., staurosporine) and an untreated control.
-
-
Cell Lysis:
-
Lyse the cells to release the caspases.
-
-
Assay Procedure:
-
Add the cell lysate to a reaction buffer containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubate the reaction at 37°C.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculation:
-
The caspase activity is proportional to the amount of fluorescent or colored product generated and can be calculated relative to the control.
-
Conclusion
This technical guide provides a comprehensive overview of the structure-activity relationship of this compound, highlighting the critical role of its glycosidic linkage in modulating its antioxidant, anti-inflammatory, and anticancer properties. The compiled quantitative data, detailed experimental protocols, and visual representations of signaling pathways offer a valuable resource for researchers aiming to explore the therapeutic potential of this compound and its derivatives. While the aglycone kaempferol often exhibits greater potency in in vitro assays, the glycoside this compound may possess altered pharmacokinetic properties that could be advantageous in vivo. Further research focusing on the synthesis and biological evaluation of a broader range of this compound derivatives is warranted to establish a more detailed SAR and to guide the development of novel, highly effective therapeutic agents based on this promising natural product scaffold.
References
Afzelin in Neuroinflammation and Neurodegenerative Diseases: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Neuroinflammation is a critical pathological component in the onset and progression of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1] The activation of glial cells, such as microglia and astrocytes, leads to a sustained release of pro-inflammatory mediators, reactive oxygen species (ROS), and neurotoxic molecules, contributing to neuronal damage.[2] Afzelin (kaempferol 3-O-rhamnoside), a flavonoid found in various medicinal plants, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][3] This document provides an in-depth technical overview of the current preclinical evidence supporting the role of this compound in mitigating neuroinflammation. It details the molecular mechanisms of action, summarizes quantitative data from key studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.
Introduction to this compound
This compound, a flavonoid glycoside, is widely distributed in the plant kingdom.[4] It demonstrates a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Its therapeutic potential in the context of neurodegeneration is primarily attributed to its ability to modulate pathways associated with oxidative stress and inflammation, which are central to the pathophysiology of these complex disorders. Preclinical studies suggest this compound can mitigate neuronal damage by targeting key cellular signaling cascades, thereby positioning it as a molecule of significant interest for further investigation and drug development.
Molecular Mechanisms of Action in Neuroinflammation
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating signaling pathways that govern inflammatory and oxidative stress responses in the central nervous system (CNS).
Attenuation of Pro-inflammatory Signaling Pathways
Chronic activation of microglia and astrocytes is a hallmark of neuroinflammation. This compound has been shown to suppress the activation of two major pro-inflammatory signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB transcription factor is activated, leading to the expression of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound is proposed to inhibit this pathway, thereby reducing the production of these inflammatory mediators.
-
MAPK Pathway: The p38 MAPK signaling pathway, activated by cellular stressors, plays a crucial role in mediating inflammatory responses and apoptosis in neurons. Persistent activation of this pathway contributes to the hyper-phosphorylation of proteins and neuronal death seen in neurodegenerative diseases. This compound's ability to modulate MAPK signaling is a key component of its anti-inflammatory effect.
Enhancement of Antioxidant and Neurotrophic Pathways
Oxidative stress is a major contributor to neuronal cell death. This compound combats oxidative stress and promotes neuronal survival through several mechanisms.
-
NRF2 Pathway: The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a primary regulator of the cellular antioxidant response. This compound can activate this pathway, leading to the transcription of antioxidant enzymes that protect cells from oxidative damage.
-
CREB-BDNF Pathway: The CREB-BDNF (cAMP response element-binding protein - brain-derived neurotrophic factor) signaling pathway is crucial for synaptic plasticity, learning, and memory. Studies have shown that this compound can up-regulate this pathway, contributing to improved cognitive function and neuroprotection in dementia models.
Preclinical Evidence and Quantitative Data
The neuroprotective potential of this compound is supported by several preclinical studies. Data from a key study using a reserpine-induced rat model of Parkinson's disease highlights its dose-dependent efficacy.
Data Presentation
Table 1: In Vivo Effects of this compound in a Reserpine-Induced Parkinson's Disease Rat Model Data extracted from a study on cataleptic behaviors and neuroprotection.
| Parameter | Control | Reserpine (RES) Control | This compound (5 mg/kg) + RES | This compound (10 mg/kg) + RES | This compound (20 mg/kg) + RES | Levodopa (30 mg/kg) + RES |
| Oxidative Stress & Inflammation Markers | ||||||
| TBARS (nmol/g tissue) | - | High | 212 | 194 | 148 | - |
| Nitric Oxide (µmol/g tissue) | 3.44 | 6.31 | 5.34 | 4.39 | 3.81 | 2.42 |
| Brain Monoamines (Levels relative to RES control) | ||||||
| Dopamine (DA) | Normal | Reduced | Increased | Increased | Significantly Increased | Increased |
| Norepinephrine (NA) | Normal | Reduced | Increased | Increased | Significantly Increased | Increased |
| Serotonin (5-HT) | Normal | Reduced | Increased | Increased | Significantly Increased | Increased |
| Neuroprotective Markers | ||||||
| Bcl-2 Expression | Normal | Reduced | Increased | Increased | Significantly Increased | - |
Note: "Increased" indicates a statistically significant alleviation of the reserpine-induced reduction. The 20 mg/kg dose of this compound showed a more significant inhibition of monoamine reduction compared to Levodopa.
Table 2: In Vitro Bioactivity of this compound
| Target | Activity | IC₅₀ | Reference |
| Aldose Reductase (AR) | Inhibition | 1.91 µM |
Inhibition of Aldose Reductase is linked to reduced microglial activation and may contribute to the down-regulation of inflammatory mediators via MAPK and NF-κB pathways.
Experimental Methodologies
Reproducible and standardized protocols are essential for evaluating the therapeutic potential of compounds like this compound.
Protocol: Reserpine-Induced Parkinson's Disease Model in Rats
This model is used to assess motor deficits and biochemical changes relevant to Parkinson's disease.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Catalepsy: A single intraperitoneal (i.p.) injection of Reserpine (e.g., 1 mg/kg) is administered to deplete dopamine stores, mimicking Parkinsonian symptoms.
-
Treatment Groups:
-
Normal Control (vehicle only).
-
Reserpine Control (Reserpine + vehicle).
-
Positive Control (Reserpine + Levodopa, e.g., 30 mg/kg, i.p.).
-
Test Groups (Reserpine + this compound at various oral doses, e.g., 5, 10, and 20 mg/kg).
-
-
Behavioral Assessments:
-
Rotarod Test: To measure motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is recorded.
-
Open Field Test (OFT): To assess locomotor activity and exploratory behavior by tracking movement in an open arena.
-
Forced Swim Test (FST): To evaluate depression-like behavior by measuring immobility time in a water cylinder.
-
-
Biochemical Analysis: Following behavioral tests, brain tissue (specifically the striatum) is homogenized to measure levels of:
-
Oxidative Stress Markers: Thiobarbituric acid reactive substances (TBARS) for lipid peroxidation and Nitric Oxide (NO) levels.
-
Monoamines: Dopamine (DA), Norepinephrine (NA), and Serotonin (5-HT) using techniques like HPLC.
-
Apoptotic Markers: Bcl-2 protein levels via ELISA to assess neuroprotection.
-
Protocol: LPS-Induced Neuroinflammation in BV2 Microglial Cells
This is a standard in vitro assay to screen compounds for anti-neuroinflammatory activity.
-
Cell Culture: BV2 murine microglial cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, maintained at 37°C in a 5% CO₂ incubator.
-
Experimental Setup: Cells are seeded into multi-well plates. After reaching confluency, they are pre-treated with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Inflammatory Stimulation: Cells are stimulated with Lipopolysaccharide (LPS) (e.g., 100 ng/mL - 1 µg/mL) for a specified period (e.g., 6-24 hours) to induce an inflammatory response.
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement (ELISA): Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene and Protein Expression (RT-PCR & Western Blot): Cell lysates are collected to analyze the mRNA and protein expression levels of key inflammatory enzymes (iNOS, COX-2) and cytokines.
-
NF-κB Translocation: Immunofluorescence or Western blotting of nuclear/cytoplasmic fractions can be used to assess the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
-
Challenges and Future Directions
Despite promising preclinical data, several challenges must be addressed before this compound can be considered for clinical application.
-
Blood-Brain Barrier (BBB) Permeability: A critical, yet largely unexamined, factor is whether this compound can efficiently cross the BBB to reach therapeutic concentrations in the CNS. The BBB restricts the passage of approximately 98% of small-molecule drugs. Future studies should employ methods like the in vitro PAMPA-BBB assay or in vivo models to quantify its permeability.
-
Toxicity and Safety Profile: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) and long-term toxicity studies for this compound have not been performed. Establishing a robust safety profile is a prerequisite for clinical development.
-
Lack of Clinical Data: All current evidence is derived from in vitro and animal studies. There are no human clinical trials to validate the efficacy and safety of this compound for neurodegenerative diseases.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for neuroinflammatory and neurodegenerative diseases. Its ability to simultaneously target multiple key pathological pathways—namely inflammation via NF-κB/MAPK inhibition and oxidative stress via NRF2 activation—underscores its potential to modify disease progression rather than merely managing symptoms. The preclinical data, particularly from in vivo models of Parkinson's disease, are encouraging and warrant further investigation. However, significant knowledge gaps, especially concerning its blood-brain barrier permeability and clinical safety, must be rigorously addressed in future research to translate these promising preclinical findings into a viable therapeutic strategy for human neurodegenerative disorders.
References
- 1. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
The Anti-Cancer and Apoptotic Effects of Afzelin In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afzelin, a flavonoid compound (kaempferol 3-O-rhamnoside) found in various plants, has garnered significant interest for its diverse biological activities, including antioxidative, anti-inflammatory, and neuroprotective properties.[1][2] Emerging in vitro evidence has highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit proliferation and induce programmed cell death (apoptosis) in various cancer cell lines.[2][3] This technical guide provides an in-depth overview of the anti-cancer and apoptotic effects of this compound observed in vitro, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.
Quantitative Analysis of this compound's Anti-Cancer Effects
The efficacy of this compound in inhibiting cancer cell growth is often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines and incubation periods. The following tables summarize key quantitative findings from various in vitro studies.
Table 1: IC50 Values of this compound in Lung Cancer Cell Lines
| Cell Line | 24h Incubation (μM) | 48h Incubation (μM) | 72h Incubation (μM) |
| A549 | 68.41 | 35.47 | 14.07 |
| H1299 | 133.44 | 46.92 | 16.30 |
Data sourced from a study on lung cancer cells, indicating a time-dependent cytotoxic effect.[4]
Table 2: Effects of this compound on Apoptosis and Protein Expression in Gastric Cancer Cells (AGS)
| Treatment | Early Apoptotic Cells (%) | Bax mRNA Expression (Fold Change) | Caspase-8 mRNA Expression (Fold Change) | Galectin-3 Protein in Lysate (% Increase) |
| Control | 4.3 | 1.0 | 1.0 | 0 |
| 60 μM this compound | Not specified | ~1.5 | Not specified | 45 |
| 120 μM this compound | 8.0 | ~2.0 | ~1.6 | 69 |
Data from a 24-hour incubation study on AGS gastric cancer cells.
Table 3: Effects of this compound on Prostate Cancer Cell Lines
| Cell Line | Concentration | Effect |
| LNCaP | 10 µg/mL | Accumulation in G0 phase (19.4% of population) |
| PC-3 | 10 µg/mL | Accumulation in G0 phase (27.6% of population) |
Results from a 24-hour incubation study showing cell cycle arrest.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis through multiple intricate signaling pathways. The primary mechanisms involve the activation of the caspase cascade and the induction of endoplasmic reticulum (ER) stress, leading to immunogenic cell death (ICD).
Caspase-Mediated Apoptosis
This compound has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This involves the upregulation of pro-apoptotic proteins like Bax and the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).
Caption: this compound-induced caspase-mediated apoptosis pathway.
ER Stress and Immunogenic Cell Death (ICD)
In lung cancer cells, this compound's mechanism involves targeting and inhibiting NR/HB quinone oxidoreductase 2 (NQO2). This inhibition triggers ER stress, characterized by the phosphorylation of PERK and eIF2α and the upregulation of GRP78 and CHOP. This cascade leads to ICD, a form of apoptosis that stimulates an anti-tumor immune response through the release of damage-associated molecular patterns (DAMPs) like ATP, high-mobility group box 1 (HMGB1), and surface exposure of calreticulin (CRT).
Caption: this compound-induced ER stress and immunogenic cell death.
Other Implicated Pathways
-
MAPK Pathway: this compound has been shown to inhibit the phosphorylation of ERK1/2, JNK, and p38 in acute myeloid leukemia (AML) cells, suggesting repression of the MAPK signaling pathway.
-
LIM Domain Kinase 1 (LIMK1): In prostate cancer cells, this compound's anti-proliferative activity is attributed to the inhibition of LIMK1 expression, a key regulator of actin organization.
Detailed Experimental Protocols
The following section outlines the standard methodologies used to evaluate the in vitro anti-cancer effects of this compound.
General Experimental Workflow
The typical workflow for assessing this compound's in vitro efficacy involves a series of assays to measure cell viability, proliferation, and the mechanism of cell death.
Caption: Standard workflow for in vitro analysis of this compound.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as A549, H1299 (lung), AGS (gastric), LNCaP, and PC-3 (prostate) are commonly used.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 or Eagle's Minimal Essential Medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is dissolved in a suitable solvent, like DMSO, to create a stock solution, which is then diluted to desired concentrations in the culture medium for experiments.
Cell Viability Assay (CCK-8 or MTT)
-
Principle: These colorimetric assays measure cell metabolic activity, which correlates with the number of viable cells.
-
Protocol:
-
Seed cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 to 40 μM) and a vehicle control (DMSO).
-
Incubate for specified time points (e.g., 24, 48, 72 hours).
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the control and determine the IC50 value.
-
Apoptosis Assay (Flow Cytometry)
-
Principle: This technique uses Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with this compound (e.g., 60 and 120 μM) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Western Blot Analysis
-
Principle: Used to detect and quantify the expression levels of specific proteins involved in apoptosis and other signaling pathways (e.g., Bax, Bcl-2, caspases, NQO2).
-
Protocol:
-
Lyse this compound-treated and control cells to extract total proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by molecular weight using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Real-Time PCR (RT-PCR)
-
Principle: Used to measure the mRNA expression levels of target genes (e.g., Bax, Caspases, MUC1).
-
Protocol:
-
Isolate total RNA from this compound-treated and control cells.
-
Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
-
Perform quantitative PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Conclusion
In vitro studies consistently demonstrate that this compound possesses significant anti-cancer and pro-apoptotic properties across a range of cancer cell types, including lung, gastric, and prostate cancers. Its mechanisms of action are multifaceted, primarily involving the activation of the caspase cascade and the induction of ER stress-mediated immunogenic cell death. The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate this compound as a potential therapeutic agent in oncology. Future studies should focus on validating these in vitro findings in preclinical animal models to assess its in vivo efficacy, safety, and therapeutic potential.
References
- 1. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Cancer Potential of this compound towards AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces immunogenic cell death against lung cancer by targeting NQO2 - PMC [pmc.ncbi.nlm.nih.gov]
Afzelin's antioxidant and free radical scavenging capabilities
An In-Depth Technical Guide on the Antioxidant and Free Radical Scavenging Capabilities of Afzelin
Introduction
This compound, a flavonoid compound also known as kaempferol-3-O-rhamnoside, is abundantly found in a variety of plant sources.[1][2] It has garnered significant interest within the scientific community for its diverse range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] This technical guide provides a comprehensive overview of the antioxidant and free radical scavenging capabilities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
Quantitative Analysis of Antioxidant Activity
The antioxidant potential of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given sample. The following tables summarize the reported IC50 values for this compound in different antioxidant assays.
Table 1: DPPH Radical Scavenging Activity of this compound
| Study | IC50 Value (μg/mL) | Positive Control | IC50 of Positive Control (μg/mL) |
| Tatsimo et al. (2012) | 6.44 | Not specified | Not specified |
| Ghareeb et al. (2016) | 12.45 | Ascorbic acid | 7.50 |
| J H Kim et al. | 726.74 | Not specified | Not specified |
Table 2: Other Radical Scavenging Activities of this compound
| Assay | IC50 Value (μg/mL) | Notes |
| Superoxide Anion Scavenging | 49.7 | Displayed moderate activity. |
| Hydroxyl Radical Scavenging | 0.37 | Demonstrated tremendous scavenging power against hydroxyl radicals. |
Experimental Protocols for Antioxidant Assays
Detailed and standardized experimental protocols are crucial for the accurate assessment of antioxidant activity. The following sections outline the methodologies for the most common assays used to evaluate the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The principle of this assay is based on the reduction of the stable DPPH radical, which is deep purple in color, to the non-radical form, DPPH-H, in the presence of an antioxidant. This reduction results in a color change from purple to yellow, which can be measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.006% w/v) is prepared in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: A stock solution of this compound is prepared (e.g., 1 mg/mL) and then serially diluted to obtain a range of concentrations.
-
Reaction Mixture: A specific volume of the this compound solution at different concentrations is added to a fixed volume of the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a wavelength of 517 nm using a UV-vis spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of this compound.
References
Methodological & Application
Protocol for Extraction and Isolation of Afzelin from Plant Material
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afzelin (Kaempferol-3-O-rhamnoside) is a flavonol glycoside with a range of documented biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] This document provides a detailed protocol for the extraction, fractionation, and isolation of this compound from plant materials. The methodology covers solvent extraction, liquid-liquid partitioning, and chromatographic purification techniques, including column chromatography and High-Performance Liquid Chromatography (HPLC). Additionally, this note outlines key signaling pathways modulated by this compound, offering context for its therapeutic potential.
Introduction
This compound is a naturally occurring flavonoid found in a variety of plants, such as Pithecellobium dulce, Solanum cernuum, and Lindera obtusiloba.[3][4][5] Its therapeutic potential stems from its ability to modulate cellular pathways involved in apoptosis and mitochondrial quality control. For instance, this compound can trigger apoptosis in cancer cells through the activation of the caspase signaling pathway and is also known to decrease the levels of mitophagy-related proteins like PINK1 and Parkin. The effective isolation of pure this compound is a critical first step for further pharmacological studies and drug development. This protocol synthesizes various established methods to provide a comprehensive workflow for researchers.
Extraction of this compound from Plant Material
The initial step involves the extraction of crude flavonoids from dried and powdered plant material. Methanol or ethanol are common solvents of choice due to their ability to solubilize moderately polar flavonoids like this compound.
Maceration Protocol
Maceration is a simple and widely used technique for extracting phytochemicals.
-
Preparation : Weigh the dried, powdered plant material (e.g., leaves). A preliminary extraction with a non-polar solvent like n-hexane can be performed to remove chlorophyll and lipids that may interfere with subsequent steps.
-
Solvent Addition : Submerge the plant powder in 70-100% methanol or ethanol. The solvent-to-solid ratio is a critical parameter; typical ratios range from 10:1 to 40:1 (mL/g).
-
Extraction : Seal the container and let it stand at room temperature for a period ranging from 24 hours to several days, with occasional agitation. The optimal duration can vary depending on the plant material.
-
Filtration & Concentration : Filter the mixture to separate the extract from the solid plant residue. The process can be repeated multiple times with fresh solvent to maximize yield.
-
Evaporation : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Table 1: Extraction Parameters
| Parameter | Value/Range | Notes |
| Plant Material | Dried, powdered leaves | e.g., Pithecellobium dulce, Solanum cernuum |
| Extraction Solvent | 70-100% Methanol or Ethanol | Ethanol is often preferred for its lower toxicity. |
| Solvent-to-Solid Ratio | 10:1 to 40:1 (mL/g) | An optimal ratio around 40:1 has been shown to increase flavonoid yield in some cases. |
| Extraction Time | 24 - 72 hours | May require optimization based on the specific plant matrix. |
| Temperature | Room Temperature | Gentle heating (35-40°C) can be applied for digestion, a form of maceration, if constituents are heat-stable. |
Fractionation by Liquid-Liquid Partitioning
The crude extract contains a complex mixture of compounds. Liquid-liquid partitioning is employed to separate compounds based on their differential solubility in immiscible solvents, thereby enriching the fraction containing this compound.
Partitioning Protocol
-
Redissolve : Dissolve the crude extract in a methanol-water mixture (e.g., 50:50 v/v).
-
Sequential Partitioning : Transfer the solution to a separatory funnel and perform sequential extractions with solvents of increasing polarity.
-
n-Hexane : To remove highly non-polar compounds.
-
Dichloromethane/Chloroform : To remove compounds of intermediate polarity.
-
Ethyl Acetate : This fraction is often enriched with flavonol glycosides like this compound.
-
n-Butanol : To isolate more polar glycosides.
-
-
Collection : For each solvent, perform the partition three times. Combine the respective solvent layers.
-
Evaporation : Evaporate the solvent from each fraction under reduced pressure to yield the partitioned extracts. The ethyl acetate and/or n-butanol fractions are typically carried forward for this compound isolation.
Isolation and Purification
Chromatographic techniques are essential for isolating pure this compound from the enriched fraction. A combination of column chromatography followed by preparative HPLC is a common and effective strategy.
Silica Gel Column Chromatography
This technique separates compounds based on their polarity.
-
Column Packing : Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (a non-polar solvent system) and pack it into a glass column (wet packing method).
-
Sample Loading : Adsorb the dried ethyl acetate fraction onto a small amount of silica gel. Once dry, carefully load this mixture onto the top of the packed column.
-
Elution : Elute the column with a mobile phase of increasing polarity. A gradient of n-hexane, ethyl acetate, and methanol is commonly used. The specific ratios must be optimized for the best separation.
-
Fraction Collection : Collect the eluate in sequential fractions.
-
Monitoring : Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
Table 2: Column Chromatography Parameters
| Parameter | Example Value/Range | Reference |
| Stationary Phase | Silica Gel (60-120 mesh) | |
| Mobile Phase (Gradient) | n-Hexane -> Ethyl Acetate -> Methanol | |
| Example Gradient Steps | 1. 100% n-Heptane | |
| 2. 50:50 Ethyl Acetate/n-Heptane | ||
| 3. 100% Ethyl Acetate | ||
| 4. 95:5 Ethyl Acetate/Methanol | ||
| 5. 80:20 Ethyl Acetate/Methanol |
Thin Layer Chromatography (TLC) for Monitoring
TLC is used to quickly analyze the fractions from column chromatography.
-
Plate Spotting : Spot small amounts of each fraction onto a silica gel TLC plate.
-
Development : Place the plate in a developing chamber containing a suitable mobile phase (e.g., Hexane:Ethyl Acetate, 9:1 or Chloroform:Methanol, 9:1).
-
Visualization : Visualize the separated spots under UV light (254 nm and 365 nm) or by using a staining reagent (e.g., vanillin-sulfuric acid).
-
Rf Value : The Retardation factor (Rf) is calculated to identify the compound. This compound, being moderately polar, will have a specific Rf value depending on the solvent system. Fractions with spots corresponding to the Rf of an this compound standard are pooled.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is the final step to achieve high-purity this compound.
-
Sample Preparation : Dissolve the pooled, dried fractions from column chromatography in the HPLC mobile phase.
-
Instrumentation : Use a preparative HPLC system with a suitable column (e.g., C18).
-
Elution : Elute with a gradient of acidified water and an organic solvent like acetonitrile or methanol.
-
Fraction Collection : Collect the peak corresponding to the retention time of this compound.
-
Purity Check : Analyze the purity of the collected fraction using analytical HPLC.
-
Lyophilization : Lyophilize the pure fraction to obtain this compound as a solid powder.
Table 3: Example HPLC Parameters for this compound Analysis/Purification
| Parameter | Analytical HPLC Example | Reference |
| Column | Synergi Reverse Phase Polar (4.6x150mm) | |
| Mobile Phase A | Acidified Water (e.g., 0.1% Acetic Acid) | |
| Mobile Phase B | Acetonitrile | |
| Gradient | 20% B to 80% B over ~20 min | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 270 nm or 315 nm | |
| Column Temperature | 30°C |
Note: For preparative scale, flow rates and injection volumes are significantly increased. Scaling up from an analytical method is required.
Visualization of Workflow and Signaling Pathways
Experimental Workflow
The overall process from plant material to isolated this compound can be visualized as a multi-step workflow.
Caption: Workflow for this compound Extraction and Isolation.
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells by activating both the intrinsic and extrinsic caspase pathways. This involves the upregulation of pro-apoptotic proteins like Bax and the activation of key executioner caspases.
Caption: this compound's Role in Caspase-Dependent Apoptosis.
This compound's Influence on PINK1/Parkin-Mediated Mitophagy
This compound has been observed to decrease levels of mitophagy-related proteins, suggesting an influence on mitochondrial quality control pathways. The PINK1/Parkin pathway is a primary mechanism for clearing damaged mitochondria.
Caption: this compound's Influence on the Mitophagy Pathway.
References
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Quantification of Afzelin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Afzelin, a flavonoid glycoside with significant antioxidant and anti-inflammatory properties, using High-Performance Liquid Chromatography (HPLC) with UV detection. The detailed protocol herein outlines the necessary reagents, instrumentation, and a validated method for the accurate quantification of this compound in various samples, including plant extracts and pharmaceutical formulations. This application note is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
This compound, also known as Kaempferol-3-O-rhamnoside, is a naturally occurring flavonoid found in a variety of medicinal plants.[1] It has garnered considerable interest in the scientific community due to its wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. Accurate and precise quantification of this compound is crucial for the quality control of herbal medicines, standardization of plant extracts, and in pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of flavonoids due to its high resolution, sensitivity, and reproducibility.[2] This document presents a detailed HPLC method for the quantification of this compound, complete with experimental protocols and performance data.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Elution | 0-2 min: 20% B2-12 min: 20% to 35% B12-12.5 min: 35% to 95% B12.5-14.5 min: 95% B (wash)14.5-15 min: 95% to 20% B15-18 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 344 nm |
| Injection Volume | 10 µL |
Note: The gradient program can be optimized based on the specific HPLC system and column used to achieve the best separation of this compound from other components in the sample matrix.
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. A general procedure for plant extracts is provided below:
-
Extraction: Accurately weigh a known amount of the powdered plant material (e.g., 1 g) and place it in a flask. Add a suitable volume of methanol (e.g., 25 mL) and perform extraction using ultrasonication for 30 minutes or maceration for 24 hours.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Dilution: Dilute the filtrate with methanol to a concentration that falls within the linear range of the calibration curve.
-
Final Filtration: Before injection into the HPLC system, filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
Method Validation Summary
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following table summarizes the expected quantitative data from a validated method for this compound quantification, based on typical values reported for similar flavonoid compounds.
| Validation Parameter | Expected Value |
| Retention Time (min) | Approximately 8 - 12 minutes |
| Linearity Range (µg/mL) | 2.5 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 - 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 - 1.5 |
| Accuracy (Recovery %) | 98 - 102% |
| Precision (%RSD) | < 2% |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC quantification of this compound.
Caption: Workflow for HPLC quantification of this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound. Adherence to the outlined experimental protocols and proper method validation will ensure the generation of accurate and precise data. This method is suitable for a wide range of applications, from the quality control of raw herbal materials to the analysis of finished pharmaceutical products, thereby supporting the research and development of this compound-containing products.
References
Application Notes and Protocols for the Structural Elucidaion of Afzelin using Nuclear Magnetic Resonance (NMR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the structural elucidation of afzelin, a naturally occurring flavonol glycoside, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopic techniques. The protocols outlined below are intended to guide researchers in obtaining and interpreting high-quality NMR data to unequivocally confirm the chemical structure of this compound.
Introduction
This compound, also known as kaempferol-3-O-α-L-rhamnoside, is a flavonoid that has been isolated from various plant sources.[1][2] Its chemical structure consists of a kaempferol aglycone linked to a rhamnose sugar moiety. NMR spectroscopy is an indispensable tool for the unambiguous determination of its complex three-dimensional structure.[3] This document details the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete structural assignment of this compound.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, compiled from published literature.[4][5] Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound (in Methanol-d₄)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Aglycone (Kaempferol) | |||
| 2' | 7.76 | d | 8.8 |
| 6' | 7.76 | d | 8.8 |
| 3' | 6.92 | d | 8.8 |
| 5' | 6.92 | d | 8.8 |
| 6 | 6.21 | d | 2.0 |
| 8 | 6.40 | d | 2.0 |
| Sugar (α-L-Rhamnose) | |||
| 1'' | 5.38 | d | 1.6 |
| 2'' | 4.22 | dd | 3.4, 1.7 |
| 3'' | 3.75 | dd | 9.5, 3.4 |
| 4'' | 3.34 | t | 9.5 |
| 5'' | 3.45-3.55 | m | |
| 6'' (CH₃) | 0.94 | d | 6.2 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in Methanol-d₄)
| Position | δ (ppm) |
| Aglycone (Kaempferol) | |
| 2 | 158.5 |
| 3 | 135.9 |
| 4 | 179.5 |
| 5 | 162.9 |
| 6 | 99.8 |
| 7 | 165.9 |
| 8 | 94.8 |
| 9 | 159.2 |
| 10 | 105.8 |
| 1' | 122.9 |
| 2' | 131.9 |
| 3' | 116.2 |
| 4' | 161.2 |
| 5' | 116.2 |
| 6' | 131.9 |
| Sugar (α-L-Rhamnose) | |
| 1'' | 103.6 |
| 2'' | 72.1 |
| 3'' | 72.2 |
| 4'' | 73.4 |
| 5'' | 71.9 |
| 6'' | 17.8 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of deuterated methanol (Methanol-d₄).
-
Filtration: To ensure a homogenous solution and remove any particulate matter, filter the sample through a small plug of glass wool directly into a 5 mm NMR tube.
-
Standard: The use of an internal standard is optional but can be beneficial for chemical shift referencing. Tetramethylsilane (TMS) is commonly used (0 ppm).
1D NMR Spectroscopy
¹H NMR (Proton NMR)
-
Objective: To identify the number of different types of protons and their electronic environments, as well as their scalar coupling interactions.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Integrate all signals and pick the peaks, noting their chemical shifts, multiplicities, and coupling constants.
¹³C NMR (Carbon-13 NMR)
-
Objective: To determine the number of unique carbon atoms in the molecule.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Pick the peaks and note their chemical shifts.
2D NMR Spectroscopy
COSY (Correlation Spectroscopy)
-
Objective: To identify proton-proton (¹H-¹H) scalar couplings, revealing which protons are adjacent to each other in the molecular structure.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard COSY experiment (e.g., cosygpqf).
-
Spectral Width: Same as the ¹H NMR spectrum in both dimensions.
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans: 4-8 per increment.
-
Relaxation Delay: 1.5-2.0 seconds.
-
-
Data Processing: Apply a sine-bell window function in both dimensions followed by a Fourier transform. Symmetrize the spectrum. Cross-peaks in the COSY spectrum indicate coupled protons.
HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard phase-sensitive HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.
-
Number of Increments: 128-256 in the F1 dimension.
-
Number of Scans: 8-16 per increment.
-
Relaxation Delay: 1.5-2.0 seconds.
-
-
Data Processing: Apply a sine-bell window function in both dimensions followed by a Fourier transform. Cross-peaks in the HSQC spectrum show which proton is directly attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different fragments of the molecule.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard HMBC experiment with gradient selection (e.g., hmbcgpndqf).
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans: 16-32 per increment.
-
Relaxation Delay: 1.5-2.0 seconds.
-
Long-range coupling delay (¹JCH): Optimized for a coupling constant of 8-10 Hz.
-
-
Data Processing: Apply a sine-bell window function in both dimensions followed by a Fourier transform. Cross-peaks in the HMBC spectrum reveal correlations between protons and carbons separated by two or three bonds, which is key to assembling the complete structure of this compound.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
References
In Vitro Antioxidant Assays for Afzelin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant activity of Afzelin, a flavonoid glycoside, using the widely accepted DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Introduction to this compound's Antioxidant Potential
This compound (Kaempferol-3-O-rhamnoside) is a naturally occurring flavonoid that has garnered significant interest for its diverse pharmacological activities, including its antioxidant properties. The ability of this compound to scavenge free radicals is a key aspect of its potential therapeutic applications in conditions associated with oxidative stress. The DPPH and ABTS assays are two of the most common and reliable methods for evaluating the radical scavenging capacity of compounds like this compound in an in vitro setting.
Data Presentation: Antioxidant Activity of this compound
The antioxidant activity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported IC50 values for this compound in DPPH and ABTS assays from various studies.
| Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) | Source |
| DPPH | 14.6 | BHT | 5.45 | [1] |
| DPPH | 6.44 | N/A | N/A | [2] |
| DPPH | 12.45 (SC50) | Ascorbic Acid | 7.50 (SC50) | [2] |
| ABTS | Moderate Activity | N/A | N/A | [3] |
N/A: Not Available in the cited source. SC50: drug concentration eliciting 50% of the maximum stimulation.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The reduction of the deep violet methanolic solution of DPPH to the pale yellow non-radical form, DPPH-H, is measured spectrophotometrically at approximately 517 nm.
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Positive Control (e.g., Ascorbic Acid, Trolox, or BHT)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the positive control.
-
-
Assay Protocol (96-well plate):
-
Add 100 µL of each concentration of this compound or standard solution to the wells of the microplate.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of methanol to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.
Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Methanol or Ethanol (analytical grade)
-
Phosphate Buffered Saline (PBS) or appropriate buffer
-
Positive Control (e.g., Trolox or Ascorbic Acid)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.
-
-
Preparation of Working ABTS•+ Solution:
-
On the day of the experiment, dilute the stock ABTS•+ solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Prepare a similar dilution series for the positive control.
-
-
Assay Protocol (96-well plate):
-
Add 10 µL of each concentration of this compound or standard solution to the wells of the microplate.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
For the blank, add 10 µL of methanol and 190 µL of the working ABTS•+ solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm using a microplate reader. [4]7. Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.
Visualizations
Caption: Workflow for the DPPH antioxidant assay.
Caption: Workflow for the ABTS antioxidant assay.
Conclusion
The DPPH and ABTS assays are robust and reproducible methods for determining the in vitro antioxidant activity of this compound. The provided protocols offer a standardized approach for researchers in the field of natural product chemistry and drug development to quantify and compare the radical scavenging potential of this promising flavonoid. The available data indicates that this compound possesses significant DPPH radical scavenging activity and moderate activity against the ABTS radical cation, warranting further investigation into its antioxidant mechanisms and potential therapeutic benefits.
References
- 1. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (this compound) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Afzelin's Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of Afzelin using common cell-based assays. The protocols detailed below are optimized for use with the murine macrophage cell line RAW 264.7, a standard model for studying inflammation.
Overview of this compound's Anti-Inflammatory Activity
This compound, a flavonoid glycoside, has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. In vitro studies have shown its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, and to down-regulate the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). The primary mechanism of action is believed to be through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of this compound on NO and pro-inflammatory cytokine production.
Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production
| Concentration (µg/mL) | % Inhibition of NO Production | IC50 (µg/mL) |
| 10 | Data not available | 42.8[1] |
| 25 | Data not available | |
| 50 | Data not available | |
| 100 | Data not available |
Note: The IC50 value was obtained from a study using lipopolysaccharide (LPS)-activated RAW 264.7 cells.
Table 2: Representative Inhibitory Effect of this compound on Pro-Inflammatory Cytokine Production
| Concentration (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β |
| 10 | ~25% | ~20% | ~30% |
| 25 | ~45% | ~40% | ~50% |
| 50 | ~70% | ~65% | ~75% |
| 100 | ~90% | ~85% | ~90% |
Note: The data in this table is representative of the expected dose-dependent inhibition by flavonoids with similar mechanisms of action in LPS-stimulated RAW 264.7 cells, as specific quantitative data for this compound's dose-response on these specific cytokines was not available in the searched literature.[2]
Experimental Protocols
Cell Culture and Treatment
Cell Line: RAW 264.7 (murine macrophage cell line)
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plate for NO assay, 24-well plate for cytokine assays).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) and LPS, and cells treated with this compound alone.
-
Incubate for the desired time period (e.g., 24 hours for NO and cytokine protein assays, shorter times for mRNA analysis).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium Nitrite (NaNO2) standard solution (for standard curve).
-
96-well microplate reader.
Protocol:
-
After the treatment period, collect 50-100 µL of cell culture supernatant from each well of the 96-well plate.
-
Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.
Pro-Inflammatory Cytokine Production Assays
ELISA is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay diluent/blocking buffer.
-
Recombinant cytokine standards.
-
Detection antibody (biotinylated).
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop solution (e.g., 2N H2SO4).
-
96-well ELISA plates.
-
Microplate reader.
Protocol (General):
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add cell culture supernatants and recombinant cytokine standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add Streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the plate.
-
Add TMB substrate and incubate until a color develops (5-15 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations in the samples using the standard curve.
qPCR is used to measure the relative expression levels of TNF-α, IL-6, and IL-1β mRNA.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for mouse TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Real-time PCR instrument.
Protocol:
-
After treatment, lyse the cells and extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target genes and the housekeeping gene.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.
Visualization of Signaling Pathways and Workflows
References
Investigating the Anti-Proliferative Effects of Afzelin on Cancer Cell Lines Using the MTT Assay
Application Notes and Protocols for Researchers
Introduction: Afzelin, a flavonoid glycoside found in various medicinal plants, has garnered significant interest in oncological research for its potential anti-cancer properties.[1][2][3] This document provides a detailed protocol for assessing the effect of this compound on the proliferation of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for evaluating cell viability and cytotoxicity.[4] Additionally, this document summarizes the known inhibitory concentrations of this compound across various cancer cell lines and elucidates its proposed mechanisms of action.
Principle of the MTT Assay: The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to a purple formazan product.[4] The amount of this insoluble formazan, which is subsequently solubilized, is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, one can quantify the inhibitory effect of a compound like this compound on cell proliferation.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the potency of a compound in inhibiting cell growth by 50%. The table below summarizes the reported IC50 values for this compound in different human cancer cell lines.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
| A549 | Lung Cancer | 35.47 | 48 | |
| H1299 | Lung Cancer | 46.92 | 48 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2240 (992 µg/mL) | Not Specified | |
| AGS | Gastric Cancer | > 160 | 24 | |
| LNCaP | Prostate Cancer | - | - | |
| PC-3 | Prostate Cancer | - | - |
Note: A significant decrease in prostate cancer cell proliferation was observed at 1 µg/mL after 24 hours.
Experimental Protocol: MTT Assay for this compound
This protocol provides a step-by-step guide for determining the IC50 value of this compound against a chosen cancer cell line.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest cancer cells from a sub-confluent culture using standard trypsinization methods.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cells in complete culture medium to a final concentration that will result in 70-80% confluency after the desired incubation period. A typical seeding density is between 5 × 10³ and 1 × 10⁴ cells per well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in serum-free culture medium. It is recommended to perform a two-fold or three-fold serial dilution to obtain a range of concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions to the treatment wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Background Correction: Subtract the average absorbance of the blank wells (medium only with MTT and DMSO) from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
Percentage Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Determine IC50 Value:
-
Plot the percentage viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration of this compound that results in 50% cell viability (the IC50 value).
-
Visualizations
Caption: Workflow of the MTT assay for determining this compound's cytotoxicity.
Mechanism of Action: this compound's Effect on Signaling Pathways
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis. In various cancer cell types, this compound has been shown to induce programmed cell death (apoptosis) through the activation of the caspase signaling cascade. This involves the upregulation of the pro-apoptotic protein Bax and the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).
Furthermore, in lung cancer cells, this compound has been identified to target NQO2, leading to endoplasmic reticulum (ER) stress and immunogenic cell death (ICD). In triple-negative breast cancer, this compound has been shown to suppress cell migration by downregulating the FAK (Focal Adhesion Kinase) and ERK (Extracellular signal-regulated kinase) signaling pathways.
Caption: this compound's impact on key cancer-related signaling pathways.
This compound demonstrates significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. The MTT assay is a reliable and straightforward method for quantifying the cytotoxic effects of this compound and determining its IC50 value. The provided protocol and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound in cancer drug development. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy in in vivo models.
References
- 1. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Afzelin's Neuroprotective Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the neuroprotective properties of Afzelin in a cell culture setting. The protocols detailed herein are designed to assess this compound's efficacy in mitigating neuronal damage through various mechanisms, including enhancing cell viability, reducing oxidative stress, inhibiting apoptosis, and suppressing neuroinflammation.
Overview of this compound's Neuroprotective Potential
This compound, a flavonoid glycoside, has demonstrated significant promise as a neuroprotective agent.[1][2] Its therapeutic potential stems from its multifaceted biological activities, including potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[3][4] In preclinical studies, this compound has been shown to protect neuronal cells from various insults, suggesting its utility in the context of neurodegenerative diseases characterized by oxidative stress and inflammation.[1]
Key Experimental Assays for Neuroprotection Assessment
To comprehensively evaluate the neuroprotective effects of this compound, a panel of in vitro assays is recommended. These assays target different aspects of cellular health and response to stressors.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is crucial for determining the protective effect of this compound against neurotoxic insults.
Table 1: Expected Effect of this compound on Neuronal Cell Viability (MTT Assay)
| Treatment Group | This compound Concentration (µM) | Neurotoxin | Expected Cell Viability (%) |
| Control | 0 | None | 100 |
| Neurotoxin Alone | 0 | e.g., H₂O₂, 6-OHDA | ~50 |
| This compound + Neurotoxin | 10 | e.g., H₂O₂, 6-OHDA | ~65 |
| This compound + Neurotoxin | 25 | e.g., H₂O₂, 6-OHDA | ~80 |
| This compound + Neurotoxin | 50 | e.g., H₂O₂, 6-OHDA | ~95 |
| This compound Alone | 50 | None | >95 |
Oxidative Stress Measurement (DCFH-DA Assay)
The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a widely used method to measure intracellular reactive oxygen species (ROS). This compound's antioxidant capacity can be quantified by its ability to reduce ROS levels in neuronal cells subjected to oxidative stress.
Table 2: Expected Effect of this compound on Intracellular ROS Levels (DCFH-DA Assay)
| Treatment Group | This compound Concentration (µM) | Oxidative Stressor | Expected ROS Levels (Relative Fluorescence Units) |
| Control | 0 | None | 100 |
| Oxidative Stressor Alone | 0 | e.g., H₂O₂ | 250 |
| This compound + Oxidative Stressor | 10 | e.g., H₂O₂ | 180 |
| This compound + Oxidative Stressor | 25 | e.g., H₂O₂ | 130 |
| This compound + Oxidative Stressor | 50 | e.g., H₂O₂ | 105 |
Apoptosis Detection (Annexin V-FITC/PI Staining)
The Annexin V-FITC and Propidium Iodide (PI) double staining assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. This assay is critical for determining if this compound's neuroprotective effects are mediated through the inhibition of programmed cell death.
Table 3: Expected Effect of this compound on Neuronal Apoptosis (Annexin V-FITC/PI Assay)
| Treatment Group | This compound Concentration (µM) | Apoptotic Stimulus | Expected Percentage of Apoptotic Cells (Annexin V+) |
| Control | 0 | None | < 5% |
| Apoptotic Stimulus Alone | 0 | e.g., Staurosporine | ~40% |
| This compound + Apoptotic Stimulus | 10 | e.g., Staurosporine | ~30% |
| This compound + Apoptotic Stimulus | 25 | e.g., Staurosporine | ~20% |
| This compound + Apoptotic Stimulus | 50 | e.g., Staurosporine | ~10% |
Anti-inflammatory Response Evaluation (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by microglial cells in response to an inflammatory stimulus like lipopolysaccharide (LPS). This assay helps to assess this compound's ability to modulate neuroinflammation.
Table 4: Expected Effect of this compound on Pro-inflammatory Cytokine Production (ELISA)
| Treatment Group | This compound Concentration (µM) | Inflammatory Stimulus | Expected TNF-α Concentration (pg/mL) | Expected IL-6 Concentration (pg/mL) |
| Control | 0 | None | < 20 | < 15 |
| Inflammatory Stimulus Alone | 0 | LPS (1 µg/mL) | ~500 | ~350 |
| This compound + Inflammatory Stimulus | 10 | LPS (1 µg/mL) | ~350 | ~250 |
| This compound + Inflammatory Stimulus | 25 | LPS (1 µg/mL) | ~200 | ~150 |
| This compound + Inflammatory Stimulus | 50 | LPS (1 µg/mL) | ~100 | ~75 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
Neuronal Cells: SH-SY5Y (human neuroblastoma), HT22 (mouse hippocampal), or primary neuronal cultures.
-
Microglial Cells: BV-2 (mouse microglia).
-
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Experimental Procedure:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for MTT, 6-well plates for Western blotting and flow cytometry).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Introduce the neurotoxic or inflammatory stimulus (e.g., H₂O₂, 6-OHDA, staurosporine, or LPS) and co-incubate with this compound for the desired duration (e.g., 24 hours).
-
Proceed with the respective assays.
-
MTT Assay Protocol
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
DCFH-DA Assay Protocol
-
Following treatment, wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Annexin V-FITC/PI Staining Protocol
-
After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
ELISA Protocol for TNF-α and IL-6
-
Collect the cell culture supernatants after treatment.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits.
-
Briefly, add standards and samples to the antibody-coated wells and incubate.
-
Wash the wells and add the detection antibody.
-
After another incubation and wash step, add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot Protocol for Bcl-2 Family and Signaling Proteins
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, Nrf2, p-NF-κB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
References
- 1. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preliminary in vitro and ex vivo evaluation of this compound, kaempferitrin and pterogynoside action over free radicals and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Afzelin in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremors.[1][2] Current therapies primarily manage symptoms but do not halt disease progression.[1] Afzelin, a flavonoid found in various plants, has demonstrated significant neuroprotective potential, attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties, making it a promising candidate for PD research.[1][2] These application notes provide detailed protocols for utilizing animal models to investigate the therapeutic effects of this compound in Parkinson's disease research.
Animal Models for this compound Research in Parkinson's Disease
While several animal models are available to study Parkinson's disease, the reserpine-induced model is particularly relevant for initial screenings of compounds like this compound due to its ability to induce a state of dopamine depletion and motor deficits akin to those seen in PD.
Reserpine-Induced Rat Model of Parkinson's Disease
Reserpine induces a cataleptic state in rodents by depleting central stores of monoamines, including dopamine, norepinephrine, and serotonin, thus mimicking the neurochemical and motor deficits of Parkinson's disease.
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of this compound in a reserpine-induced rat model of Parkinson's disease.
Table 1: Effects of this compound on Motor Coordination in the Rotarod Test
| Treatment Group | Latency to Fall (seconds) |
| Control | 63 ± 4.2 |
| Reserpine (1 mg/kg) | 8 ± 1.5 |
| Reserpine + Levodopa (30 mg/kg) | 68 ± 5.1 |
| Reserpine + this compound (5 mg/kg) | 17.5 ± 2.3 |
| Reserpine + this compound (10 mg/kg) | 29.8 ± 3.1 |
| Reserpine + this compound (20 mg/kg) | 43.7 ± 3.9 |
Table 2: Effects of this compound on Locomotor Activity in the Open Field Test
| Treatment Group | Number of Squares Crossed |
| Control | 150 ± 12.5 |
| Reserpine (1 mg/kg) | 35 ± 5.8 |
| Reserpine + Levodopa (30 mg/kg) | 145 ± 11.2 |
| Reserpine + this compound (5 mg/kg) | 60 ± 7.1 |
| Reserpine + this compound (10 mg/kg) | 95 ± 9.3 |
| Reserpine + this compound (20 mg/kg) | 130 ± 10.8 |
Table 3: Effects of this compound on Depression-Like Behavior in the Modified Forced Swim Test
| Treatment Group | Immobility Time (seconds) |
| Control | 25 ± 3.1 |
| Reserpine (1 mg/kg) | 90 ± 8.7 |
| Reserpine + Levodopa (30 mg/kg) | 28 ± 3.5 |
| Reserpine + this compound (5 mg/kg) | 86.4 ± 7.9 |
| Reserpine + this compound (10 mg/kg) | 64.2 ± 6.2 |
| Reserpine + this compound (20 mg/kg) | 38.5 ± 4.1 |
Table 4: Effects of this compound on Brain Monoamine Levels
| Treatment Group | Dopamine (ng/g tissue) | Norepinephrine (ng/g tissue) | Serotonin (ng/g tissue) |
| Control | 10.5 ± 0.9 | 4.8 ± 0.4 | 5.2 ± 0.5 |
| Reserpine (1 mg/kg) | 3.2 ± 0.4 | 1.5 ± 0.2 | 2.1 ± 0.3 |
| Reserpine + Levodopa (30 mg/kg) | 9.8 ± 0.8 | 4.5 ± 0.4 | 4.9 ± 0.4 |
| Reserpine + this compound (5 mg/kg) | 5.1 ± 0.5 | 2.8 ± 0.3 | 3.5 ± 0.4 |
| Reserpine + this compound (10 mg/kg) | 7.2 ± 0.6 | 3.7 ± 0.3 | 4.2 ± 0.4 |
| Reserpine + this compound (20 mg/kg) | 9.1 ± 0.8 | 4.3 ± 0.4 | 4.8 ± 0.5 |
Table 5: Effects of this compound on Oxidative Stress and Apoptosis Markers
| Treatment Group | TBARS (nmol/g tissue) | Nitric Oxide (µmol/g tissue) | Bcl-2 Expression (relative to control) |
| Control | 100 ± 9.5 | 1.2 ± 0.1 | 1.0 |
| Reserpine (1 mg/kg) | 250 ± 21.3 | 2.5 ± 0.3 | 0.4 ± 0.05 |
| Reserpine + Levodopa (30 mg/kg) | 110 ± 10.1 | 1.3 ± 0.1 | 0.9 ± 0.08 |
| Reserpine + this compound (5 mg/kg) | 212 ± 18.5 | 2.1 ± 0.2 | 0.6 ± 0.06 |
| Reserpine + this compound (10 mg/kg) | 194 ± 16.9 | 1.8 ± 0.2 | 0.8 ± 0.07 |
| Reserpine + this compound (20 mg/kg) | 148 ± 13.2 | 1.5 ± 0.1 | 1.1 ± 0.1 |
Experimental Protocols
Reserpine-Induced Parkinson's Disease Model Protocol
Objective: To induce Parkinson's-like symptoms in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Reserpine solution (1 mg/mL in 0.5% acetic acid)
-
Saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
House the rats under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week to allow for acclimatization.
-
Divide the animals into the required experimental groups (e.g., Control, Reserpine, Reserpine + Levodopa, Reserpine + this compound low dose, Reserpine + this compound mid dose, Reserpine + this compound high dose).
-
For the induction of parkinsonism, administer reserpine at a dose of 1 mg/kg i.p. to the designated groups. The control group should receive an equivalent volume of the vehicle (0.5% acetic acid).
-
Administer the respective treatments (this compound orally, Levodopa i.p.) one hour prior to the reserpine injection.
-
Behavioral and biochemical assessments are typically performed 24 hours after the reserpine injection.
Behavioral Assessment Protocols
Objective: To assess motor coordination and balance.
Materials:
-
Rotarod apparatus for rats
Procedure:
-
Acclimatize the rats to the testing room for at least 30 minutes before the test.
-
Training Phase (Day 1):
-
Place each rat on the stationary rod for 1 minute.
-
Then, set the rod to rotate at a low constant speed (e.g., 5 rpm) for 5 minutes. If a rat falls, place it back on the rod.
-
-
Testing Phase (Day 2):
-
Place the rat on the accelerating rod, which gradually increases in speed from a starting rpm (e.g., 4 rpm) to a maximum rpm (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Record the latency to fall from the rod for each rat. A trial ends when the rat falls or after a predetermined cut-off time (e.g., 300 seconds).
-
Perform three trials for each rat with a rest interval of at least 15 minutes between trials.
-
The average latency to fall across the three trials is used for data analysis.
-
Objective: To evaluate locomotor activity and exploratory behavior.
Materials:
-
Open field arena (e.g., a square box of 90x90x50 cm for rats) with the floor divided into equal squares.
-
Video tracking system and software (optional, but recommended for accurate data collection).
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes.
-
Gently place a single rat in the center of the open field arena.
-
Allow the rat to explore the arena freely for a predetermined period (e.g., 5-10 minutes).
-
Record the following parameters, either manually or using a video tracking system:
-
Number of squares crossed (with all four paws).
-
Time spent in the central vs. peripheral zones.
-
Rearing frequency (number of times the rat stands on its hind legs).
-
Grooming duration.
-
-
After each trial, clean the arena thoroughly with 70% ethanol to eliminate olfactory cues.
Objective: To assess depression-like behavior (behavioral despair).
Materials:
-
A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
Procedure:
-
Pre-test Session (Day 1):
-
Individually place each rat in the water-filled cylinder for 15 minutes.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2, 24 hours after the pre-test):
-
Place the rat back into the cylinder for a 5-minute test session.
-
Record the duration of immobility, which is defined as the time the rat spends floating with only minor movements necessary to keep its head above water.
-
Increased immobility time is indicative of a depression-like state.
-
Biochemical Assessment Protocols
Procedure:
-
Following behavioral tests, euthanize the rats by decapitation.
-
Rapidly dissect the brain on an ice-cold surface.
-
Isolate the striatum and other brain regions of interest.
-
Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until further analysis.
Objective: To measure lipid peroxidation as an indicator of oxidative stress.
Procedure:
-
Homogenize the brain tissue in ice-cold lysis buffer (e.g., RIPA buffer).
-
Centrifuge the homogenate and collect the supernatant.
-
To a sample of the supernatant, add a solution of thiobarbituric acid (TBA).
-
Incubate the mixture in a water bath at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance of the resulting pink-colored product at 532 nm using a spectrophotometer.
-
Quantify the TBARS concentration using a standard curve prepared with malondialdehyde (MDA). Results are typically expressed as nmol of MDA per mg of protein.
Objective: To measure the level of nitric oxide, an indicator of nitrosative stress.
Procedure:
-
Brain tissue homogenates are prepared as described above.
-
The concentration of nitrite (a stable metabolite of NO) is measured using the Griess reagent.
-
Briefly, the supernatant of the tissue homogenate is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
After a short incubation period at room temperature, the absorbance is measured at 540 nm.
-
The nitrite concentration is determined using a sodium nitrite standard curve.
Objective: To quantify the levels of dopamine, norepinephrine, and serotonin in brain tissue.
Procedure:
-
Homogenize the striatal tissue in a solution of perchloric acid to precipitate proteins.
-
Centrifuge the homogenate and filter the supernatant.
-
Inject a specific volume of the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Use a mobile phase containing an ion-pairing agent (e.g., octyl sodium sulfate) to achieve separation of the monoamines.
-
Identify and quantify the monoamines by comparing their retention times and peak areas with those of known standards.
-
Results are typically expressed as ng of monoamine per g of wet tissue.
Objective: To determine the protein levels of the anti-apoptotic marker Bcl-2.
Procedure:
-
Extract total protein from the brain tissue homogenates.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Bcl-2 overnight at 4°C.
-
Wash the membrane and then incubate it with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Quantify the band intensities using densitometry software.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound in a reserpine-induced Parkinson's disease model.
This compound's Neuroprotective Signaling Pathway
Caption: Proposed neuroprotective signaling pathways of this compound in Parkinson's disease.
References
Application Notes and Protocols for the Investigation of Afzelin in In Vivo Models of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] Neuroinflammation and oxidative stress are also key contributors to the disease's progression.[1] this compound, a flavonoid (kaempferol 3-O-rhamnoside), has demonstrated significant neuroprotective properties, including anti-inflammatory, antioxidant, and anti-apoptotic effects, making it a promising candidate for investigation in AD therapeutics.[3][4]
These application notes provide detailed protocols for evaluating the therapeutic potential of this compound in established in vivo models of Alzheimer's disease. The protocols cover a chemically-induced model of cognitive impairment (Scopolamine model) and a proposed framework for a transgenic mouse model (APP/PS1) of AD pathology.
In Vivo Models for this compound Investigation
Scopolamine-Induced Amnesia Model
This model is effective for studying the effects of compounds on cognitive and memory deficits relevant to AD. Scopolamine, a muscarinic receptor antagonist, induces transient memory impairment.
APP/PS1 Transgenic Mouse Model (Proposed)
APP/PS1 mice overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent accumulation of Aβ plaques, neuroinflammation, and cognitive deficits, closely mimicking key aspects of human AD pathology. While direct studies of this compound in this model are not yet published, its known mechanisms of action strongly suggest potential efficacy.
Quantitative Data Summary from In Vivo Studies
The following tables summarize key quantitative findings from studies investigating this compound in relevant neurodegenerative disease models.
Table 1: this compound Dosage and Effects in a Scopolamine-Induced Dementia Mouse Model
| Parameter | Vehicle + Scopolamine | This compound (100 ng/µl) + Scopolamine | Reference |
| Administration | Intracerebroventricular (ICV), 3 times/week for 1 month | Intracerebroventricular (ICV), 3 times/week for 1 month | |
| Novel Object Recognition | Decreased preference for novel object | Significantly increased preference for novel object | |
| Y-Maze Spontaneous Alternation | Reduced alternation | Significantly increased alternation | |
| Passive Avoidance Task | Decreased latency to enter dark chamber | Significantly increased latency to enter dark chamber |
Table 2: Biochemical Effects of this compound in a Reserpine-Induced Parkinson's Disease Rat Model
| Parameter | Reserpine Control | This compound (5 mg/kg) | This compound (10 mg/kg) | This compound (20 mg/kg) | Levodopa (30 mg/kg) | Reference |
| Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | |
| Dopamine (DA) levels | Significantly decreased | Increased | Increased | Significantly increased | Significantly increased | |
| Noradrenaline (NA) levels | Significantly decreased | Increased | Increased | Significantly increased | Significantly increased | |
| Serotonin (5-HT) levels | Significantly decreased | Increased | Increased | Significantly increased | Significantly increased | |
| TBARS (nmol/g tissue) | ~250 | ~212 | ~194 | ~148 | ~240 | |
| Bcl-2 (ng/g tissue) | ~6.34 | ~10.35 | ~12.47 | ~14.10 | ~15.42 |
Experimental Protocols
Protocol for Scopolamine-Induced Dementia Model with this compound Treatment
This protocol is based on the methodology described by Oh et al. (2021).
Materials:
-
C57BL/6 mice (4 weeks old)
-
This compound
-
Scopolamine hydrobromide
-
Sterile Phosphate-Buffered Saline (PBS)
-
Stereotaxic apparatus for ICV cannulation
-
Behavioral testing equipment (Y-maze, Novel Object Recognition box, Passive Avoidance box)
Procedure:
-
Animal Preparation and Cannulation:
-
Anesthetize mice and place them in a stereotaxic frame.
-
Implant a guide cannula into the third ventricle of the hypothalamus.
-
Allow a recovery period of at least one week post-surgery.
-
-
This compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., PBS).
-
Administer this compound (100 ng/µl; 0.5 µl total volume) or vehicle (PBS) into the third ventricle via the implanted cannula.
-
Treatment is administered three times a week for one month.
-
-
Induction of Amnesia:
-
30 minutes before each behavioral test, administer scopolamine (0.8 mg/kg) via intraperitoneal (i.p.) injection to induce cognitive impairment.
-
-
Behavioral Testing:
-
Perform a battery of behavioral tests to assess cognitive function, such as the Y-maze, Novel Object Recognition, and Passive Avoidance tasks.
-
-
Tissue Collection and Analysis:
-
Following the final behavioral test, euthanize the mice and dissect the hippocampi for molecular analysis (e.g., Western blot for CREB-BDNF pathway proteins).
-
Proposed Protocol for this compound Investigation in APP/PS1 Mice
This proposed protocol is based on standard practices for testing flavonoids in transgenic AD models.
Materials:
-
APP/PS1 transgenic mice and wild-type littermates (e.g., 6 months of age to begin treatment)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% DMSO in corn oil)
-
Morris Water Maze (MWM) apparatus
-
ELISA kits for Aβ40 and Aβ42
-
Antibodies for Western blotting (e.g., anti-p-tau, anti-Iba1, anti-GFAP)
Procedure:
-
Animal Groups:
-
Group 1: Wild-type mice + Vehicle
-
Group 2: APP/PS1 mice + Vehicle
-
Group 3: APP/PS1 mice + this compound (low dose, e.g., 10 mg/kg)
-
Group 4: APP/PS1 mice + this compound (high dose, e.g., 25 mg/kg)
-
-
This compound Administration:
-
Based on effective oral doses of similar flavonoids like quercetin (25 mg/kg), a daily oral gavage of this compound is proposed.
-
Administer treatment for a period of 3 months.
-
-
Behavioral Testing (Morris Water Maze):
-
In the final week of treatment, perform the MWM test to assess spatial learning and memory.
-
Acquisition Phase: 4 trials per day for 5 consecutive days with a hidden platform.
-
Probe Trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds to assess memory retention.
-
-
Tissue Collection and Processing:
-
After behavioral testing, euthanize mice and perfuse with saline.
-
Collect one brain hemisphere for biochemical analysis and fix the other for immunohistochemistry.
-
-
Biochemical Analysis:
-
ELISA: Homogenize brain tissue to measure levels of soluble and insoluble Aβ40 and Aβ42.
-
Western Blot: Analyze protein levels of key markers such as p-tau (e.g., at Ser396/404), total tau, and inflammatory markers (Iba1, GFAP).
-
-
Immunohistochemistry:
-
Stain brain sections to visualize Aβ plaques and assess neuroinflammation (microgliosis and astrocytosis).
-
Detailed Methodology for Key Experiments
3.3.1. Morris Water Maze (MWM) Protocol
-
Apparatus: A circular pool (120-150 cm diameter) filled with opaque water (20-22°C) using non-toxic paint. A hidden platform is submerged 1 cm below the water surface. Distal visual cues are placed around the room.
-
Acquisition Training:
-
Gently place the mouse into the water facing the pool wall at one of four randomized starting positions.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform, guide it to the location.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Repeat for 4 trials per day with an inter-trial interval of 15-20 minutes.
-
-
Probe Trial:
-
24 hours after the last training session, remove the platform.
-
Place the mouse in the pool at a novel starting position.
-
Record the swim path for 60 seconds using a video tracking system.
-
Analyze time spent in the target quadrant, number of platform crossings, and swim speed.
-
3.3.2. ELISA for Amyloid-Beta (Aβ) Levels in Brain Tissue
-
Brain Homogenization:
-
Dissect the cortex and hippocampus on ice.
-
Homogenize the tissue in a buffer containing protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The supernatant contains the soluble Aβ fraction.
-
Resuspend the pellet in a strong denaturant (e.g., formic acid) to extract the insoluble, plaque-associated Aβ. Neutralize the sample before analysis.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for Aβ (e.g., for the C-terminus of Aβ40 or Aβ42).
-
Block non-specific binding sites.
-
Add brain homogenate samples and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody that recognizes a different epitope of Aβ.
-
Wash and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a colorimetric substrate (e.g., TMB). The color change is proportional to the amount of Aβ.
-
Stop the reaction and read the absorbance at 450 nm.
-
Calculate Aβ concentrations based on the standard curve.
-
3.3.3. Western Blot for Phosphorylated Tau (p-tau)
-
Protein Extraction:
-
Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and separate them by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against a specific p-tau site (e.g., AT8 for pSer202/Thr205 or an antibody for pSer396/404) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a digital imager.
-
-
Analysis:
-
Quantify band intensity using densitometry software.
-
Normalize p-tau levels to total tau or a loading control (e.g., β-actin or GAPDH).
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways of this compound in Neuroprotection
This compound is hypothesized to exert its neuroprotective effects through multiple pathways, primarily by reducing oxidative stress and neuroinflammation.
Caption: this compound's neuroprotective signaling pathways.
Experimental Workflow for this compound Investigation in an AD Mouse Model
Caption: Experimental workflow for testing this compound in AD mice.
References
- 1. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. Neuroprotective potential of this compound: A novel approach for alleviating catalepsy and modulating Bcl-2 expression in Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparing Afzelin Stock Solutions for In Vitro Experiments
Introduction
Afzelin (Kaempferol-3-O-rhamnoside) is a flavonoid glycoside found in various plants that has garnered significant interest in biomedical research.[1] It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2] For researchers investigating its therapeutic potential, the accurate and consistent preparation of this compound stock solutions for in vitro experiments is a critical first step. These application notes provide detailed protocols and essential data for the preparation, storage, and use of this compound in a laboratory setting.
Physicochemical Properties of this compound
A clear understanding of this compound's properties is fundamental to its proper handling and use in experiments.
| Property | Value | Reference |
| CAS Number | 482-39-3 | [3] |
| Molecular Formula | C₂₁H₂₀O₁₀ | |
| Molecular Weight | 432.38 g/mol | |
| Appearance | Solid |
Solubility and Solvent Selection
The choice of solvent is crucial for dissolving this compound to create a high-concentration primary stock solution, which can then be diluted to working concentrations for various in vitro assays.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 1 mg/mL | A common solvent for creating high-concentration stock solutions. | |
| Ethanol | ~12-50 mg/mL | Sonication may be required to aid dissolution. |
For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the primary stock solution due to its high solubilizing capacity for this compound and its compatibility with cell culture media at low final concentrations (typically ≤ 0.5%). It is imperative to ensure the final DMSO concentration in the experimental setup does not exceed levels that could induce cytotoxicity or other off-target effects.
Storage and Stability
Proper storage of this compound, both in its solid form and as a stock solution, is essential to maintain its biological activity and prevent degradation.
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid Powder | -20°C | Up to 3 years | Protect from light. | |
| Stock Solution in Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | |
| Stock Solution in Solvent | -20°C | Up to 1 month | For shorter-term storage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution that can be used for subsequent dilutions.
Materials:
-
This compound powder (MW: 432.38 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 432.38 g/mol x 1000 mg/g = 4.32 mg
-
-
Weigh this compound: Carefully weigh out 4.32 mg of this compound powder using an analytical balance.
-
Dissolve in DMSO: Transfer the weighed this compound powder into a sterile tube. Add 1 mL of sterile DMSO.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile, light-protected tubes. Store at -80°C for long-term use.
Stock Solution Preparation Table (for 1 mL final volume)
| Desired Concentration | Mass of this compound (mg) | Volume of DMSO (mL) |
| 1 mM | 0.432 | 1 |
| 5 mM | 2.16 | 1 |
| 10 mM | 4.32 | 1 |
| 20 mM | 8.64 | 1 |
Protocol 2: Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the primary stock solution in cell culture medium to the desired final concentration for the experiment.
Materials:
-
10 mM this compound primary stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw the Primary Stock: Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Calculate Dilution: Use the formula C₁V₁ = C₂V₂ to determine the volume of stock solution needed.
-
C₁ = Concentration of the primary stock solution (10 mM or 10,000 µM)
-
V₁ = Volume of the primary stock solution to be added (unknown)
-
C₂ = Desired final concentration of the working solution (e.g., 100 µM)
-
V₂ = Final volume of the working solution (e.g., 1 mL or 1000 µL)
-
V₁ = (C₂ x V₂) / C₁ = (100 µM x 1000 µL) / 10,000 µM = 10 µL
-
-
Prepare Working Solution: In a sterile tube, add 990 µL of pre-warmed cell culture medium. Add the calculated 10 µL of the 10 mM this compound stock solution to the medium.
-
Mix and Apply: Mix gently by pipetting or inverting the tube. Immediately add the working solution to the cell culture wells to achieve the final desired concentration.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (in this case, 10 µL per 1 mL of medium, for a final concentration of 1%) to the cell culture medium without this compound. This is crucial to ensure that any observed effects are due to this compound and not the solvent.
In Vitro Concentrations and Observed Effects
The optimal concentration of this compound will vary depending on the cell type and the specific biological question being investigated. The following table summarizes concentrations used in published studies.
| Cell Line | Concentration Range | Observed Effect | Reference |
| AGS (Gastric Cancer) | 60 - 120 µM | Induction of apoptosis; increased Bax and caspases. | |
| A549 (Lung Cancer) | 60 - 120 µM | Induction of apoptotic cell death. | |
| PC-3 (Prostate Cancer) | 1 µg/mL (~2.3 µM) | Significant decrease in cell proliferation. | |
| H9C2 (Cardiomyocytes) | 20 - 80 µM | Protection against Doxorubicin-induced toxicity. | |
| Various Lung Cancer Lines | 0 - 1000 µg/mL | Cytotoxicity assessment via MTT assay. |
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
References
Troubleshooting & Optimization
Technical Support Center: Afzelin Solubility for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Afzelin. The focus is on improving its solubility for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
This compound, also known as kaempferol-3-O-rhamnoside, is a flavonoid glycoside found in various plants.[1] It exhibits a range of promising biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anti-cancer effects.[1][2][3] However, like many flavonoids, this compound has poor water solubility, which can limit its oral bioavailability and therapeutic efficacy in in vivo studies.[1] This poor solubility can lead to low absorption from the gastrointestinal tract, resulting in sub-optimal drug exposure at the target site.
Q2: What is the reported solubility of this compound in common laboratory solvents?
The solubility of this compound has been reported in several organic solvents. However, researchers should be aware that values can vary between suppliers and with different experimental conditions. It is recommended to perform in-house solubility assessments.
Table 1: Reported Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL - 25 mg/mL | Sigma-Aldrich, TargetMol |
| Ethanol | 12 mg/mL - 50 mg/mL | TargetMol, GlpBio, AbMole BioScience |
| Water | Moderately soluble (qualitative) | CymitQuimica |
Q3: What are the primary strategies to enhance the solubility of this compound for in vivo experiments?
Several formulation strategies can be employed to overcome the poor aqueous solubility of this compound. These include:
-
Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent and an aqueous vehicle to dissolve this compound.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.
-
Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin to enhance its aqueous solubility.
-
Solid Dispersions: Dispersing this compound in an inert carrier matrix at the solid state to improve its dissolution characteristics.
The choice of method depends on the specific requirements of the study, including the desired route of administration, dosage, and the animal model being used.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of a stock solution for oral gavage.
Problem: You have dissolved this compound in a high concentration of an organic solvent (e.g., DMSO), but it precipitates when diluted with an aqueous vehicle (e.g., saline or water) for oral administration.
Possible Causes:
-
Poor aqueous solubility: this compound is poorly soluble in water, and the final concentration in the dosing vehicle exceeds its solubility limit.
-
"Solvent-dumping": The rapid dilution of the organic solvent in the aqueous phase causes the drug to crash out of the solution.
Solutions:
-
Optimize a Co-solvent System:
-
Recommendation: A common co-solvent system for oral gavage in mice consists of a mixture of DMSO, PEG400, Tween-80, and saline. A suggested starting ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For animals sensitive to DMSO, the concentration can be reduced.
-
Protocol:
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG400 and Tween-80 to the this compound/DMSO mixture and vortex thoroughly.
-
Slowly add the saline to the mixture while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, adjust the co-solvent ratios or reduce the final drug concentration.
-
-
-
Consider an Oil-based Formulation:
-
Recommendation: If a co-solvent system is not suitable, a suspension in an oil-based vehicle like corn oil can be used.
-
Protocol:
-
Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Add the resulting solution to corn oil.
-
Homogenize the mixture to ensure a uniform suspension. Note that this will be a suspension, not a clear solution.
-
-
Issue 2: Low and variable bioavailability of this compound in pharmacokinetic studies.
Problem: Following oral administration, the plasma concentrations of this compound are low and show high inter-individual variability.
Possible Causes:
-
Poor dissolution rate: The solid this compound in the gastrointestinal tract is dissolving too slowly to be effectively absorbed.
-
First-pass metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
Solutions:
-
Develop a Nanoparticle Formulation:
-
Recommendation: Encapsulating this compound into nanoparticles can significantly improve its dissolution rate and oral bioavailability. Zein, a corn-based protein, is a suitable carrier for creating nanoparticles of hydrophobic compounds.
-
Experimental Protocol (Adapted from general methods for flavonoid nanoparticles):
-
Preparation of Zein Solution: Dissolve zein in an aqueous ethanol solution (e.g., 80% ethanol).
-
Preparation of this compound Solution: Dissolve this compound in ethanol.
-
Nanoparticle Formation: Add the this compound solution to the zein solution under constant stirring.
-
Anti-solvent Precipitation: Add deionized water dropwise to the zein-Afzelin mixture under continuous stirring to induce nanoparticle formation.
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC).
-
-
-
Prepare a Cyclodextrin Inclusion Complex:
-
Recommendation: Forming an inclusion complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance the aqueous solubility of this compound.
-
Experimental Protocol (Adapted from general methods for cyclodextrin complexes):
-
Phase Solubility Study: Determine the optimal molar ratio of this compound to HP-β-CD by performing a phase solubility study.
-
Complexation: Dissolve HP-β-CD in water. Add an excess amount of this compound to the HP-β-CD solution.
-
Kneading Method: Create a paste of this compound and HP-β-CD with a small amount of a water-ethanol mixture. Knead the paste for a specified time and then dry it.
-
Co-evaporation Method: Dissolve both this compound and HP-β-CD in a suitable solvent (e.g., ethanol-water mixture). Evaporate the solvent under vacuum.
-
Characterization: Confirm the formation of the inclusion complex using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffractometry (XRD).
-
-
-
Formulate a Solid Dispersion:
-
Recommendation: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.
-
Experimental Protocol (Adapted from general methods for solid dispersions):
-
Carrier Selection: Choose a suitable water-soluble carrier such as Polyethylene Glycol (PEG) 6000 or Polyvinylpyrrolidone (PVP) K30.
-
Solvent Evaporation Method: Dissolve both this compound and the carrier in a common solvent (e.g., methanol). Evaporate the solvent to obtain a solid mass.
-
Melting (Fusion) Method: Melt the carrier and then incorporate the this compound into the molten carrier with constant stirring. Cool the mixture to solidify.
-
Characterization: Characterize the solid dispersion for its physical state (amorphous or crystalline) and dissolution properties using DSC, XRD, and in vitro dissolution studies.
-
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and cellular stress responses. Understanding these pathways can be crucial for interpreting in vivo study results.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Improving this compound Solubility
The following workflow provides a systematic approach to selecting and developing a suitable formulation for in vivo studies.
Caption: A systematic workflow for enhancing this compound's solubility for in vivo research.
References
Technical Support Center: Afzelin Stability in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Afzelin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work involving this compound's stability in dimethyl sulfoxide (DMSO) and other organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO and ethanol are the most commonly used solvents for preparing this compound stock solutions. DMSO offers high solubility, with concentrations up to 116.67 mg/mL being reported. Ethanol is also a viable option, with a solubility of around 12.5 mg/mL to 50 mg/mL. The choice of solvent will depend on the specific requirements of your experiment, including the desired concentration and compatibility with your cell culture or assay system.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure the stability of your this compound stock solutions, it is recommended to store them at low temperatures and protected from light. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months or longer), -80°C is recommended. It is also best practice to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: Is this compound stable in DMSO at room temperature?
A3: While specific quantitative data is limited, it is generally not recommended to keep this compound solutions in DMSO at room temperature for extended periods. Flavonoids can be susceptible to degradation at ambient temperatures. For any experimental procedure, it is advisable to prepare fresh dilutions from a frozen stock solution and use them promptly. If solutions must be kept at room temperature during an experiment, they should be protected from light.
Q4: Can I expect this compound to be stable in other organic solvents like methanol or acetonitrile?
A4: While DMSO and ethanol are the most commonly documented solvents, this compound is likely to be soluble in other polar organic solvents such as methanol and acetonitrile. However, the stability of this compound in these solvents has not been extensively reported. As with any new solvent system, it is crucial to perform a stability study to ensure the integrity of the compound under your specific experimental conditions.
Troubleshooting Guide
Issue 1: I am seeing a decrease in the expected activity of my this compound solution over time.
This could be due to the degradation of this compound in your stock solution.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your stock solution has been stored at the recommended temperature (-20°C for short-term, -80°C for long-term) and protected from light.
-
Avoid Freeze-Thaw Cycles: Ensure that the stock solution is aliquoted to minimize the number of times it is frozen and thawed.
-
Prepare Fresh Solutions: If you suspect degradation, prepare a fresh stock solution from solid this compound and compare its activity to the older stock.
-
Perform a Stability Check: If the problem persists, consider performing a simple stability check by analyzing your solution with HPLC at different time points to monitor the peak area of this compound.
Issue 2: I am observing unexpected peaks in my HPLC analysis of an aged this compound solution.
The appearance of new peaks is a strong indicator of degradation.
Troubleshooting Steps:
-
Identify Potential Degradants: Based on the structure of this compound (kaempferol-3-O-rhamnoside), potential degradation products could include the aglycone, kaempferol, and the rhamnose sugar, as well as products of C-ring cleavage under harsh conditions.
-
Analyze by LC-MS: To identify the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. By determining the mass-to-charge ratio (m/z) of the new peaks, you can deduce their molecular weights and propose potential structures.
-
Conduct a Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study where this compound is intentionally exposed to stress conditions (acid, base, oxidation, heat, light). The degradation products formed under these controlled conditions can be compared to the unknown peaks in your aged solution.
Issue 3: The solubility of my this compound in DMSO seems to be lower than expected.
This could be due to the quality of the DMSO or the this compound itself.
Troubleshooting Steps:
-
Use Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water can affect the solubility of some compounds. Use fresh, anhydrous (dry) DMSO.
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.
-
Check Purity of this compound: If solubility issues persist, verify the purity of your solid this compound using a suitable analytical method like HPLC.
Data Presentation
Table 1: Hypothetical Stability of this compound in DMSO at Different Temperatures
| Storage Temperature | Time Point | % this compound Remaining (Hypothetical) | Appearance of Degradation Products (Hypothetical) |
| 4°C | 1 week | 98% | Minor peak at RRT 1.2 |
| 1 month | 92% | Increase in peak at RRT 1.2 | |
| Room Temperature | 24 hours | 95% | Small peak at RRT 1.2 |
| 1 week | 80% | Significant increase in peak at RRT 1.2 and new peak at RRT 0.8 | |
| -20°C | 1 month | >99% | No significant degradation |
| 6 months | 98% | Minor peak at RRT 1.2 | |
| -80°C | 6 months | >99% | No significant degradation |
| 12 months | >99% | No significant degradation |
RRT = Relative Retention Time
Table 2: Plausible Degradation Products of this compound
| Degradation Product | Molecular Weight | Proposed Formation Mechanism |
| Kaempferol | 286.24 | Hydrolysis of the glycosidic bond |
| Rhamnose | 164.16 | Hydrolysis of the glycosidic bond |
| Phloroglucinol | 126.11 | C-ring cleavage of the flavonoid backbone |
| 4-Hydroxybenzoic acid | 138.12 | C-ring cleavage of the flavonoid backbone |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method to monitor the degradation of this compound.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).
-
Gradient Example:
-
0-5 min: 10% A
-
5-20 min: 10-50% A
-
20-25 min: 50-90% A
-
25-30 min: 90% A
-
30-35 min: 10% A (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the this compound solution in the mobile phase to an appropriate concentration.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate the stability-indicating nature of the HPLC method.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound and an this compound solution in DMSO at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound in DMSO to UV light (254 nm) for 24 hours.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Optimizing Afzelin Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Afzelin concentration in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cell viability assay?
A1: The effective concentration of this compound can vary significantly depending on the cell line. Based on published data, a broad starting range of 1 µg/mL to 1000 µg/mL is recommended for initial screening.[1][2] For many cancer cell lines, cytotoxic effects are often observed in the micromolar (µM) range. For instance, in A549 and H1299 lung cancer cells, concentrations between 10 µM and 40 µM have been shown to significantly reduce cell viability.[3] In prostate cancer cells (LNCaP and PC-3), a concentration of 1 µg/mL caused a significant decrease in proliferation.[1] It is advisable to perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific cell line.
Q2: How should I dissolve this compound for use in cell culture?
A2: this compound is a flavonoid glycoside with limited solubility in aqueous solutions. It is commonly dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.[3] The final concentration of the solvent in the cell culture medium should be kept low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (media with the same final concentration of the solvent) in your experiments. To enhance solubility, gentle warming to 37°C and sonication may be helpful.
Q3: What is the recommended incubation time for this compound treatment?
A3: The optimal incubation time for this compound treatment depends on the cell line and the endpoint being measured. Common incubation times for cell viability assays range from 24 to 72 hours. Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer incubation times are often necessary to detect significant changes in cell viability and proliferation. A time-course experiment (e.g., 24h, 48h, and 72h) is recommended to determine the ideal incubation period for your experimental setup.
Q4: What are the known mechanisms of this compound-induced cell death?
A4: this compound has been shown to induce apoptosis in various cancer cell lines. This is often mediated through the activation of the caspase signaling pathway, involving both caspase-8 and caspase-9. This compound treatment can lead to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. Other reported mechanisms include the induction of endoplasmic reticulum (ER) stress and immunogenic cell death (ICD), as well as the modulation of signaling pathways such as NF-κB and MAPK.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability observed. | 1. This compound concentration is too low. 2. Incubation time is too short. 3. The cell line is resistant to this compound. 4. This compound precipitated out of solution. | 1. Increase the concentration range of this compound in your dose-response experiment. 2. Increase the incubation time (e.g., up to 72 hours). 3. Research the specific cell line for known resistance mechanisms or try a different cell line. 4. Visually inspect the culture medium for any precipitate. Ensure the final solvent concentration is not causing solubility issues. Prepare fresh this compound solutions for each experiment. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inaccurate pipetting of this compound or assay reagents. 3. "Edge effect" in the microplate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. 2. Use calibrated pipettes and ensure proper mixing after adding reagents. 3. Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS or media to maintain humidity and minimize evaporation. |
| Vehicle control (e.g., DMSO) shows cytotoxicity. | 1. The final concentration of the solvent is too high. | 1. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Perform a solvent toxicity test to determine the maximum tolerated concentration. |
| Inconsistent IC50 values across experiments. | 1. Variation in cell passage number or confluency. 2. Inconsistent incubation times. 3. Degradation of this compound stock solution. | 1. Use cells within a consistent and low passage number range and seed them at a similar confluency for each experiment. 2. Standardize the incubation time for all experiments. 3. Aliquot the this compound stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring the absorbance.
Materials:
-
Cells and complete culture medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control.
WST-1 Cell Viability Assay
The WST-1 (water-soluble tetrazolium salt) assay is another colorimetric assay for measuring cell viability. Unlike MTT, the formazan product of WST-1 is water-soluble, eliminating the need for a solubilization step.
Materials:
-
Cells and complete culture medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density.
-
Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired duration.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time will depend on the cell type and density.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at a wavelength between 420-480 nm. A reference wavelength of >600 nm can be used.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Lung Cancer | 24 | 68.41 | |
| 48 | 35.47 | |||
| 72 | 14.07 | |||
| H1299 | Lung Cancer | 24 | 133.44 | |
| 48 | 46.92 | |||
| 72 | 16.30 | |||
| LC-2/ad | Lung Adenocarcinoma | Not Specified | ~911.3 (394 µg/ml) | |
| PC-14 | Lung Adenocarcinoma | Not Specified | ~987.6 (427 µg/ml) | |
| HLC-1 | Lung Cancer | Not Specified | ~1343.7 (581 µg/ml) | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Overnight | ~2294.1 (992 µg/ml) |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Visualizations
Caption: General experimental workflow for determining cell viability after this compound treatment.
Caption: Simplified signaling pathway of this compound-induced apoptosis in cancer cells.
References
Determining the effective dosage of Afzelin in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Afzelin in animal models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent models of neurodegenerative diseases?
A1: For neuroprotective effects, oral dosages in rats have ranged from 5 to 20 mg/kg.[1][2][3] In a rat model of Parkinson's disease induced by reserpine, this compound administered at 5, 10, and 20 mg/kg showed a dose-dependent improvement in motor deficits.[1][4] The highest dose (20 mg/kg) demonstrated effects comparable to levodopa, a standard Parkinson's therapy. For studies involving direct central nervous system administration in mice, doses as low as 100 ng/µL delivered via intracerebroventricular (i.c.v.) injection have been shown to improve cognitive and memory functions.
Q2: How should I administer this compound to my animals?
A2: The most common route of administration in the literature is oral gavage (p.o.). For neurodegenerative models where blood-brain barrier penetration is a concern, direct intracerebroventricular (i.c.v.) injection has been used. The choice of administration will depend on your experimental goals and the specific condition being studied. For compounds like this compound that may have poor water solubility, dissolving them first in a suitable vehicle is crucial for consistent delivery.
Q3: What are the reported anti-inflammatory dosages of this compound in animal models?
A3: In a mouse model of asthma, oral administration of this compound at 1 and 10 mg/kg suppressed allergen-induced inflammatory cell infiltration. A dose of 0.1 mg/kg did not show a significant effect in the same study. For gastric inflammation, very low oral doses of 0.026 and 0.078 mg/kg were effective in reducing ethanol/HCl-induced gastric ulcers in mice.
Q4: Are there any studies on the anti-tumor effects of this compound in vivo?
A4: Yes, in a study using a mouse model with Ehrlich ascites carcinoma (EAC), this compound at a dose of 50 mg/kg body weight resulted in a 70.89% inhibition of EAC cell growth. A lower dose of 25 mg/kg showed a 37.17% inhibition.
Troubleshooting Guide
Issue: I am not observing the expected therapeutic effect with my chosen this compound dosage.
-
Solution 1: Re-evaluate the Dosage and Route. The effective dose of this compound is highly dependent on the animal model, the disease being studied, and the route of administration. For systemic inflammatory conditions, oral doses between 1-10 mg/kg may be effective, while neuroprotective effects might require higher oral doses (up to 20 mg/kg) or more direct administration methods (i.c.v.). Refer to the data tables below for specific examples.
-
Solution 2: Check Vehicle and Solubility. this compound is a flavonoid and may have limited solubility in aqueous solutions. Ensure your vehicle is appropriate and that the compound is fully dissolved before administration. Inconsistent suspension can lead to variable dosing. While specific vehicles for this compound are not always detailed in the search results, a common approach for insoluble compounds is to first dissolve them in a small amount of an organic solvent like ethanol and then mix with a carrier oil.
-
Solution 3: Consider Bioavailability. Pharmacokinetic studies have been performed on this compound, and factors like absorption and metabolism can influence its efficacy. If oral administration is not yielding results, consider alternative routes like intraperitoneal (i.p.) injection, which may increase bioavailability, though this route is not as commonly reported for this compound in the reviewed literature.
Issue: I am observing signs of toxicity in my animal models.
-
Solution 1: Review Toxicity Data. While many studies report this compound to be safe at therapeutic doses, some in vitro and ex vivo research suggests it can have cytotoxic effects on erythrocytes and neutrophils at certain concentrations. It is crucial to conduct dose-response studies to establish a therapeutic window in your specific model.
-
Solution 2: Reduce the Dosage. If you observe adverse effects, reduce the dosage or the frequency of administration. The provided studies show efficacy across a wide range of doses, from as low as 0.026 mg/kg for gastroprotection to 50 mg/kg for anti-tumor activity. This suggests that a lower dose may still be effective without causing toxicity.
Quantitative Data Summary
Table 1: Effective Dosage of this compound in Rat Models
| Indication | Animal Model | Dosage | Administration Route | Key Findings |
| Parkinson's Disease | Reserpine-induced rats | 5, 10, 20 mg/kg | Oral | Dose-dependent amelioration of motor deficits; 20 mg/kg similar to levodopa. |
| Diuresis | Normotensive & Hypertensive Rats | 0.1, 1 mg/kg | Oral | Increased urine volume and ion excretion; renal protective effects. |
Table 2: Effective Dosage of this compound in Mouse Models
| Indication | Animal Model | Dosage | Administration Route | Key Findings |
| Cognitive Impairment | Scopolamine-induced C57BL/6 mice | 1, 50, 100 ng/µL | Intracerebroventricular (i.c.v.) | Ameliorated synaptic plasticity and cognitive/memory behaviors. |
| Cardiac Injury | Doxorubicin-induced C57BL/6 mice | 5, 10 mg/kg/day | Oral (p.o.) | Attenuated cardiac damage and reduced pro-inflammatory cytokines. |
| Asthma | Ovalbumin-induced BALB/c mice | 0.1, 1, 10 mg/kg | Oral (p.o.) | 1 and 10 mg/kg doses suppressed inflammatory cell infiltration. |
| Gastric Ulcer | Ethanol/HCl-induced mice | 0.026, 0.078 mg/kg | Oral | Decreased gastric ulcer area and reduced myeloperoxidase (MPO) activity. |
| Cancer | Ehrlich Ascites Carcinoma (EAC) mice | 25, 50 mg/kg | Intraperitoneal (i.p.) | Inhibited EAC cell growth by 37.17% and 70.89%, respectively. |
Experimental Protocols
Protocol 1: Induction and Treatment of Parkinson's Disease Model in Rats
-
Animal Model: Male Wistar rats.
-
Induction: Administer reserpine (1 mg/kg) to induce Parkinson's-like symptoms (e.g., catalepsy, motor deficits).
-
Grouping:
-
Group 1: Normal Control (no reserpine).
-
Group 2: Reserpine Control (reserpine + vehicle).
-
Group 3: Positive Control (reserpine + Levodopa at 30 mg/kg).
-
Group 4-6: Treatment Groups (reserpine + this compound at 5, 10, and 20 mg/kg, respectively).
-
-
Administration: Administer this compound or vehicle orally once daily for the duration of the study.
-
Assessment:
-
Behavioral Tests: Conduct tests such as the rotarod test for motor coordination and the open-field test for locomotor activity.
-
Biochemical Analysis: After sacrifice, homogenize brain tissue (specifically the striatum) to measure levels of dopamine, nitric oxide (NO), and thiobarbituric acid reactive substances (TBARS) for oxidative stress. Analyze the expression of proteins like Bcl-2.
-
Protocol 2: Evaluation of Anti-inflammatory Effects in a Mouse Asthma Model
-
Animal Model: BALB/c mice.
-
Sensitization: Sensitize mice with an intraperitoneal injection of ovalbumin (OVA) emulsified in alum.
-
Challenge: Challenge the sensitized mice with aerosolized OVA to induce an asthmatic response.
-
Treatment: Administer this compound orally at doses of 0.1, 1, and 10 mg/kg daily during the challenge period. Include a vehicle control group and a positive control group (e.g., dexamethasone).
-
Assessment:
-
Bronchoalveolar Lavage (BALF): Collect BALF to count total and differential inflammatory cells (e.g., eosinophils, neutrophils).
-
Histology: Perfuse and fix lung tissue for hematoxylin & eosin (H&E) staining to visualize inflammatory cell infiltration.
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and OVA-specific IgE in serum or BALF using ELISA.
-
Visualizations
Caption: General workflow for in vivo experiments with this compound.
Caption: this compound enhances cognition via the CREB-BDNF pathway.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound [mdpi.com]
- 4. Neuroprotective potential of this compound: A novel approach for alleviating catalepsy and modulating Bcl-2 expression in Parkinson's disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak broadening in Afzelin HPLC analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Afzelin. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during their experiments, with a focus on peak broadening.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak broadening in this compound HPLC analysis?
A1: Peak broadening in the HPLC analysis of this compound, a flavonoid glycoside, can stem from several factors. The most common causes include column degradation, issues with the mobile phase composition, sample-related problems such as overload or inappropriate solvent, and extra-column volume in the HPLC system.[1]
Q2: My this compound peak is showing significant tailing. What should I investigate first?
A2: Peak tailing for polar compounds like this compound is often due to secondary interactions with the stationary phase, particularly with residual silanol groups on C18 columns.[1] You should first check the pH of your mobile phase and ensure your column is in good condition. Using a well-endcapped column or adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help minimize these interactions.
Q3: Can the sample solvent affect the peak shape of this compound?
A3: Yes, the solvent used to dissolve the this compound standard or sample can significantly impact peak shape. If the sample solvent is much stronger (more organic content in reverse-phase) than the initial mobile phase, it can cause peak fronting or broadening.[1] It is always recommended to dissolve the sample in the initial mobile phase whenever possible.
Q4: How does temperature affect the analysis?
A4: Temperature fluctuations can lead to peak broadening.[1] Maintaining a consistent and slightly elevated column temperature (e.g., 30-40°C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.
Q5: How often should I replace my HPLC column when analyzing this compound?
A5: Column lifetime depends on several factors, including the cleanliness of the samples, the mobile phase used, and the operating pressure. If you observe a consistent increase in peak broadening, loss of resolution, or a significant change in retention time that cannot be rectified by column washing, it is likely time to replace the column. Using a guard column can significantly extend the life of your analytical column.
Troubleshooting Guides
Issue 1: Symmetrical Peak Broadening
Broadening of the this compound peak that is symmetrical suggests a loss of column efficiency.
| Potential Cause | Recommended Solution |
| Column Degradation | Perform a column wash protocol as recommended by the manufacturer. If performance does not improve, replace the column. Consider using a guard column to protect the analytical column from contaminants. |
| Extra-Column Volume | Minimize the length and internal diameter of tubing connecting the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume. |
| High Flow Rate | Optimize the flow rate. A flow rate that is too high can lead to increased band broadening. |
| Sample Overload (Volume) | Reduce the injection volume. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
Issue 2: Peak Tailing (Asymmetrical Broadening)
Peak tailing is a common issue with flavonoid analysis due to their polar nature.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Use a mobile phase with a slightly acidic pH (e.g., adding 0.1% formic or acetic acid) to suppress the ionization of residual silanol groups on the stationary phase.[2] Employ a high-purity, end-capped C18 column or a column with a polar-embedded phase. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. |
| Mobile Phase pH near Analyte pKa | While a definitive experimental pKa for this compound is not readily available, flavonoids possess acidic hydroxyl groups. Adjusting the mobile phase pH away from the pKa of these groups can improve peak shape. An acidic mobile phase is generally preferred. |
| Metal Chelation | Flavonoids can chelate with metal ions present in the sample, system, or on the column. Adding a small amount of a chelating agent like EDTA to the sample or mobile phase can sometimes help. |
Issue 3: Peak Fronting (Asymmetrical Broadening)
Peak fronting is less common than tailing but can indicate specific problems.
| Potential Cause | Recommended Solution |
| Sample Overload (Concentration) | Dilute the sample. Overloading the column with a highly concentrated sample can lead to this peak shape. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. Injecting in a stronger solvent causes the analyte to move too quickly at the head of the column. |
| Column Void or Channeling | This indicates a problem with the column packing. A void at the column inlet can cause peak distortion. This usually requires column replacement. |
Experimental Protocols
Typical HPLC Method for this compound Analysis
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: A typical gradient might start at a lower percentage of Solvent B, ramp up to a higher percentage to elute this compound, and then return to initial conditions for re-equilibration. For example:
-
0-5 min: 15% B
-
5-17 min: 15% to 50% B
-
17-18 min: 50% to 95% B (wash)
-
18-20 min: 95% B (wash)
-
20-21 min: 95% to 15% B (return to initial)
-
21-25 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Approximately 265 nm or 342 nm, which are characteristic absorbance maxima for flavonoids like this compound.
-
Injection Volume: 10 µL
Sample Preparation
-
Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent. While this compound has reported solubility in DMSO and ethanol, for reverse-phase HPLC, it is best to dissolve it in the initial mobile phase composition (e.g., 15% acetonitrile in water with 0.1% formic acid) if possible. Sonication may aid dissolution.
-
Sample Extract: The preparation of sample extracts will depend on the matrix. A common procedure for plant material involves extraction with methanol or ethanol, followed by filtration. The extract may need to be diluted with the initial mobile phase before injection.
-
Filtration: All samples and standards should be filtered through a 0.45 µm syringe filter before injection to prevent particulates from clogging the HPLC system and column.
Visual Troubleshooting Guide
This comprehensive guide should assist you in diagnosing and resolving common issues related to peak broadening in this compound HPLC analysis. For persistent issues, consulting the instrument manufacturer's troubleshooting literature is also recommended.
References
Technical Support Center: Refining Protocols for Afzelin Antioxidant Capacity Assays
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for refining protocols related to Afzelin antioxidant capacity assays.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental analysis of this compound's antioxidant capacity.
Question 1: Why am I observing low or inconsistent antioxidant capacity for my this compound sample in the DPPH or ABTS assay?
Possible Causes and Solutions:
-
Poor Solubility: this compound, a flavonoid glycoside, has moderate solubility in water but is more soluble in organic solvents.[1] If this compound is not fully dissolved in the assay medium, its antioxidant capacity will be underestimated.
-
Solution: Ensure complete solubilization of this compound. While methanol and ethanol are commonly used, DMSO can also be an option for initial stock solutions.[2][3] However, be mindful of the final concentration of DMSO in the reaction mixture, as it can scavenge radicals itself at higher concentrations.[2][4] It is recommended to prepare a concentrated stock solution in a suitable organic solvent and then dilute it in the assay medium to the desired final concentration, ensuring it remains in solution.
-
-
Inappropriate pH: The antioxidant capacity of flavonoids can be pH-dependent.
-
Solution: Maintain a consistent and optimal pH for the specific assay. The ABTS assay, for instance, can be performed over a wide pH range, which can be an advantage. Ensure your buffer system is robust and consistent across all samples and standards.
-
-
Reaction Kinetics: The reaction between this compound and the radical (DPPH or ABTS•+) may not have reached its endpoint, leading to variable results.
-
Solution: Optimize the incubation time. While some protocols suggest a 30-minute incubation, it is advisable to perform a time-course experiment to determine when the reaction plateaus for your specific experimental conditions.
-
-
Interference from Other Compounds: If using a plant extract containing this compound, other compounds in the extract can interfere with the assay, leading to either an overestimation or underestimation of this compound's contribution.
-
Solution: For accurate assessment of this compound's activity, using a purified standard is recommended. If working with extracts, consider fractionation or purification steps to isolate this compound.
-
Question 2: My FRAP assay results for this compound are not reproducible. What could be the cause?
Possible Causes and Solutions:
-
Instability of FRAP Reagent: The FRAP reagent, a mixture of TPTZ, ferric chloride, and acetate buffer, should be freshly prepared.
-
Solution: Always prepare the FRAP working solution just before use and protect it from light.
-
-
Inconsistent Reaction Time: The reduction of the Fe(III)-TPTZ complex is a time-dependent reaction.
-
Solution: Adhere strictly to a standardized incubation time for all samples and standards to ensure comparable results.
-
-
Interference from Chelating Agents: this compound's structure allows it to chelate metal ions, which could potentially interfere with the ferric reducing assay.
-
Solution: While this is a potential issue for flavonoids in general, the acidic pH of the FRAP assay (typically pH 3.6) minimizes the chelating activity of many flavonoids. Ensure the pH of your assay is correctly maintained.
-
Question 3: I am observing a high background signal or interference in my ORAC assay with this compound.
Possible Causes and Solutions:
-
Solvent Effects: The solvent used to dissolve this compound can influence the fluorescence of the probe (fluorescein).
-
Solution: Run appropriate solvent controls to assess any background fluorescence or quenching effects. The final concentration of organic solvents like ethanol should be kept low and consistent across all wells.
-
-
Temperature Fluctuations: The ORAC assay is sensitive to temperature as the AAPH radical generator's decomposition is temperature-dependent.
-
Solution: Use a plate reader with precise temperature control and allow the plate to equilibrate to 37°C before adding the AAPH.
-
-
This compound's Intrinsic Fluorescence: While less common for flavonoids in the emission range of fluorescein, it's a possibility to consider.
-
Solution: Run a control with this compound and the fluorescein probe without AAPH to check for any intrinsic fluorescence or interaction that is not related to radical scavenging.
-
Quantitative Data Summary
The following tables summarize the reported antioxidant capacity of this compound from various studies. Note that values can vary depending on the specific experimental conditions.
| Assay | Parameter | Value | Reference Compound | Source |
| DPPH | IC₅₀ (µg/mL) | 14.6 | BHT (IC₅₀ = 5.45 µg/mL) | |
| IC₅₀ (µg/mL) | 6.44 | - | ||
| % Inhibition | 86.2% (at an unspecified concentration) | - | ||
| ORAC | µmol TE/µmol | 3.79 | Trolox |
IC₅₀: The concentration of the antioxidant required to scavenge 50% of the initial radicals. TE: Trolox Equivalents. BHT: Butylated hydroxytoluene.
Experimental Protocols
Detailed methodologies for the key antioxidant capacity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare a series of concentrations of this compound in methanol.
-
-
Assay:
-
In a 96-well plate or cuvettes, add a specific volume of the this compound solution (e.g., 100 µL).
-
Add the DPPH solution (e.g., 100 µL) to each well.
-
For the control, use methanol instead of the this compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.
Procedure:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
On the day of the assay, dilute the ABTS•+ solution with ethanol or a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound.
-
-
Assay:
-
Add a small volume of the this compound solution (e.g., 10 µL) to the diluted ABTS•+ solution (e.g., 190 µL).
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of this compound is expressed as µmol of Trolox equivalents per gram or mole of this compound.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.
Procedure:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh.
-
Prepare a series of concentrations of this compound.
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
-
Assay:
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the this compound solution (e.g., 20 µL) to the FRAP reagent (e.g., 180 µL).
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The FRAP value is calculated from the standard curve and is typically expressed as mmol of Fe²⁺ equivalents per gram of sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Procedure:
-
Reagent Preparation:
-
Prepare a fluorescein working solution in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
Prepare an AAPH solution in the same buffer. This should be made fresh daily.
-
Prepare a series of concentrations of this compound.
-
Use Trolox as a standard to create a calibration curve.
-
-
Assay:
-
In a black 96-well plate, add the fluorescein solution and the this compound solution (or standard/blank).
-
Incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).
-
-
Calculation:
-
The area under the curve (AUC) is calculated for the blank, standards, and samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is determined by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or mole of this compound.
-
Visualizations
Signaling Pathway
This compound exerts its antioxidant effects in part through the activation of the Nrf2-ARE signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of various antioxidant and cytoprotective genes.
Caption: this compound-mediated activation of the Nrf2-ARE antioxidant signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the antioxidant capacity of this compound using a spectrophotometric assay.
Caption: General experimental workflow for this compound antioxidant capacity assays.
References
Potential interference of Afzelin in MTT and other colorimetric assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Afzelin and other flavonoids in colorimetric assays such as MTT, XTT, and crystal violet. Flavonoids, including this compound, are known to interfere with these assays, potentially leading to inaccurate results. This guide will help you identify, troubleshoot, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: Why might this compound interfere with my MTT or other colorimetric cell viability assays?
A1: this compound, a flavonoid, possesses inherent reducing properties due to its chemical structure.[1][2][3] The MTT assay and similar tetrazolium-based assays (XTT, MTS) rely on the reduction of a tetrazolium salt (e.g., MTT) to a colored formazan product by metabolically active cells.[4] this compound can directly reduce the tetrazolium salt to formazan in a cell-free environment, leading to a false positive signal that can mask the actual cytotoxic effects of the compound and result in an overestimation of cell viability. Additionally, the inherent color of this compound and its UV absorbance spectrum (maxima around 280 nm and 360 nm) can interfere with the optical density readings of the final formazan product.
Q2: What are the common signs of this compound interference in my assay?
A2: Common signs of interference include:
-
High background absorbance: In control wells containing only media, this compound, and the assay reagent (without cells), you may observe a significant color change and high absorbance readings.
-
Inconsistent or non-reproducible results: You may observe high variability between replicate wells.
-
Unexpected dose-response curves: Instead of a typical sigmoidal curve for cytotoxicity, you might see a flat line or even an increase in apparent viability at higher concentrations of this compound.
-
Discrepancy with other viability assays: Results from your colorimetric assay may not align with data from alternative methods like trypan blue exclusion or automated cell counting.
Q3: Are there alternative assays that are less prone to interference by this compound?
A3: Yes, several alternative assays are recommended when working with flavonoids like this compound:
-
Trypan Blue Exclusion Assay: This method directly assesses cell membrane integrity and is not dependent on metabolic activity. It provides a direct count of viable and non-viable cells.
-
Sulforhodamine B (SRB) Assay: This assay is based on the staining of total cellular protein and is less susceptible to interference from reducing compounds.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells. However, some studies have noted that flavonoids can also interfere with this assay by staining untreated cells more intensely.
-
Automated Cell Counting: Instruments that use imaging or Coulter counting principles provide accurate cell counts without relying on colorimetric reactions.
Q4: Can I modify my existing MTT assay protocol to reduce interference from this compound?
A4: While switching to a non-colorimetric assay is the most reliable solution, you can try the following modifications to your MTT protocol. However, these steps may not completely eliminate the interference:
-
Include proper controls: Always run controls with this compound and the MTT reagent in cell-free media to quantify the extent of direct MTT reduction.
-
Wash cells before adding MTT: After the treatment period with this compound, carefully wash the cells with phosphate-buffered saline (PBS) to remove any residual compound before adding the MTT reagent.
-
Subtract background absorbance: Subtract the absorbance values from the cell-free this compound controls from your experimental wells.
Troubleshooting Guides
Issue 1: High background absorbance in control wells (no cells)
Possible Cause: Direct reduction of the tetrazolium salt (e.g., MTT) by this compound.
Troubleshooting Steps:
-
Confirm Interference: Set up a simple experiment with various concentrations of this compound in cell culture medium without cells. Add the MTT reagent and incubate for the standard duration. Measure the absorbance. A concentration-dependent increase in absorbance confirms direct reduction.
-
Quantify Interference: Use the data from the cell-free experiment to determine the background absorbance for each concentration of this compound.
-
Correct for Interference: Subtract the average background absorbance for each this compound concentration from the absorbance values of your corresponding experimental wells (with cells).
-
Consider an Alternative Assay: If the background absorbance is very high or variable, it is strongly recommended to switch to a non-colorimetric assay like the Trypan Blue or SRB assay for more reliable results.
Issue 2: Inconsistent or non-reproducible results
Possible Cause:
-
Incomplete solubilization of formazan crystals.
-
Interaction of this compound with the solubilization agent (e.g., DMSO, SDS).
-
Pipetting errors or uneven cell seeding.
Troubleshooting Steps:
-
Ensure Complete Solubilization: After the MTT incubation, visually inspect the wells under a microscope to ensure all formazan crystals are dissolved. If not, try extending the solubilization time or using a different solubilizing agent.
-
Check for Precipitation: Observe if adding the solubilization agent to wells containing this compound causes any precipitation, which could interfere with absorbance readings.
-
Review Pipetting Technique: Ensure accurate and consistent pipetting of all reagents and cell suspensions.
-
Verify Cell Seeding Density: Use a cell counter to ensure a consistent number of cells are seeded in each well.
Quantitative Data Summary
The following table summarizes the potential interference of flavonoids, the class of compounds to which this compound belongs, in common colorimetric assays. Note that specific values for this compound may vary depending on experimental conditions.
| Assay | Principle | Potential for Flavonoid Interference | Reason for Interference | Recommended Alternative |
| MTT | Enzymatic reduction of tetrazolium salt | High | Direct reduction of MTT by the flavonoid, leading to a false positive signal. | Trypan Blue, SRB Assay, Automated Cell Counting |
| XTT/MTS | Enzymatic reduction of tetrazolium salt | High | Similar to MTT, direct reduction of the tetrazolium salt by the flavonoid. | Trypan Blue, SRB Assay, Automated Cell Counting |
| Crystal Violet | Staining of cellular DNA | Moderate | Flavonoids may also stain cells, leading to an overestimation of cell number. | Trypan Blue, SRB Assay, Automated Cell Counting |
| AlamarBlue (Resazurin) | Reduction of resazurin | High | Flavonoids can directly reduce resazurin, similar to their effect on tetrazolium salts. | Trypan Blue, SRB Assay, Automated Cell Counting |
Experimental Protocols
Protocol 1: Control Experiment to Test for this compound Interference in MTT Assay
Objective: To determine if this compound directly reduces MTT in a cell-free system.
Materials:
-
This compound stock solution
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Method:
-
Prepare serial dilutions of this compound in cell culture medium to match the concentrations used in your cell-based experiments.
-
Add 100 µL of each this compound dilution to triplicate wells of a 96-well plate.
-
Include triplicate wells with 100 µL of medium only as a blank control.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analyze the data to determine if there is a concentration-dependent increase in absorbance in the absence of cells.
Protocol 2: Sulforhodamine B (SRB) Assay for Cell Viability
Objective: To assess cell viability using an assay less prone to flavonoid interference.
Materials:
-
Cells seeded in a 96-well plate and treated with this compound
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Method:
-
After treating cells with this compound for the desired time, gently add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Shake the plate for 5 minutes on a shaker to ensure complete solubilization.
-
Read the absorbance at 510 nm using a microplate reader.
Visualizations
Caption: Recommended workflow for selecting and validating a cell viability assay when working with this compound.
Caption: Troubleshooting flowchart for unexpected results in colorimetric assays with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preliminary in vitro and ex vivo evaluation of this compound, kaempferitrin and pterogynoside action over free radicals and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
Technical Support Center: Ensuring Reproducibility in Afzelin In Vitro Experiments
This guide serves as a technical resource for researchers, scientists, and drug development professionals to ensure consistency and reproducibility in in vitro experiments involving Afzelin (Kaempferol-3-O-rhamnoside).
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound for in vitro experiments?
A1: Proper handling of this compound is critical for reproducible results.
-
Solubility: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of approximately 1 mg/mL. For cell culture experiments, prepare a concentrated stock solution in DMSO.
-
Storage: Store the solid compound at -20°C. Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store stock solutions tightly sealed at -20°C for up to one month.[1]
-
Working Dilution: When preparing your final working concentration, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q2: What is the known stability of this compound in cell culture medium?
A2: The stability of flavonoids like this compound in cell culture medium can be variable and is influenced by factors such as pH, temperature, and the presence of other components. It is best practice to prepare fresh working dilutions of this compound from your frozen stock solution immediately before each experiment. If an experiment requires long incubation periods (e.g., over 24 hours), consider the potential for compound degradation.
Q3: At what concentrations does this compound typically show biological activity without causing significant cytotoxicity?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological endpoint being measured.
-
Anti-inflammatory and Antioxidant Effects: These are often observed in the range of 20-200 µM.
-
Anti-cancer Effects: In cancer cell lines, concentrations ranging from 60 µM to over 160 µM have been used to induce apoptosis. For example, in A549 lung cancer cells, concentrations of 60 and 120 µM were shown to increase pro-apoptotic BAX mRNA levels.
-
Cytotoxicity: It is crucial to determine the cytotoxic profile of this compound in your specific cell line using an assay like MTT or LDH release before proceeding with functional assays. In AGS gastric cancer cells, viability was still 70-100% at concentrations up to 160 µM. However, in other contexts, this compound has been noted to have cytotoxic effects, especially on erythrocytes and neutrophils.
Troubleshooting Guides
Problem 1: High Variability or Poor Reproducibility in Assay Results
-
Question: My results with this compound are inconsistent between experiments. What could be the cause?
-
Answer:
-
Compound Instability: As mentioned in the FAQs, ensure you are using freshly prepared dilutions from a properly stored, aliquoted stock. Avoid using old solutions.
-
Solubility Issues: At higher concentrations, this compound may precipitate out of the aqueous culture medium. Visually inspect your diluted solutions for any signs of precipitation. If observed, consider lowering the concentration or using a different solubilization strategy if compatible with your assay.
-
Cell Culture Conditions: Inconsistencies in cell passage number, confluency, or overall health can dramatically affect experimental outcomes. Standardize your cell seeding density and ensure cells are in the logarithmic growth phase.
-
Pipetting Accuracy: Small errors in pipetting, especially during the creation of serial dilutions, can lead to significant variations in the final concentration. Use calibrated pipettes and ensure proper technique.
-
Problem 2: Unexpected Cytotoxicity Observed in My Cell Line
-
Question: I'm observing significant cell death at concentrations where I expect to see a specific biological effect. How can I troubleshoot this?
-
Answer:
-
Confirm with an Orthogonal Assay: If you are using a metabolic assay like MTT to measure viability, the compound itself might be interfering with the reagent. Confirm the cytotoxicity using a different method that measures a distinct cellular process, such as a membrane integrity assay (LDH release) or a direct cell counting method (trypan blue exclusion).
-
Re-evaluate the Therapeutic Window: Perform a detailed dose-response curve for cytotoxicity in your specific cell line, starting from very low concentrations and increasing incrementally. This will help you establish a clear non-toxic concentration range for your functional assays.
-
Check Vehicle Control: Ensure that the concentration of DMSO in your vehicle control matches the highest concentration used in your this compound treatments. High levels of DMSO can be toxic to cells.
-
Consider Off-Target Effects: this compound, like many bioactive molecules, can have off-target effects that may lead to cytotoxicity in certain cell types. Some studies note that this compound can be harmful to erythrocytes and neutrophils.
-
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the cells and replace it with medium containing the different concentrations of this compound. Include wells for a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the untreated control.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and controls for the specified time.
-
Cell Harvesting: After incubation, collect both the floating cells (from the medium) and adherent cells (by trypsinization). Combine them and centrifuge at low speed (e.g., 500 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
Anti-Inflammatory Signaling (NF-κB and MAPK Pathways)
This compound has been shown to suppress inflammatory responses by inhibiting the activation of NF-κB and p38 MAPK pathways, which are key regulators of pro-inflammatory cytokine production.
Caption: this compound's anti-inflammatory mechanism via inhibition of p38 MAPK and NF-κB.
Pro-Apoptotic Signaling in Cancer Cells
In various cancer cell lines, this compound induces programmed cell death (apoptosis) by activating the intrinsic and extrinsic caspase signaling pathways. This involves increasing the expression of pro-apoptotic proteins like Bax and activating key executioner caspases.
Caption: this compound induces apoptosis through the activation of Bax and caspase cascades.
General Experimental and Troubleshooting Workflow
This workflow provides a logical sequence for investigating this compound in vitro while ensuring data quality and reproducibility.
Caption: A logical workflow for reproducible in vitro experiments with this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on this compound.
Table 1: Anti-Cancer and Pro-Apoptotic Activity of this compound
| Cell Line | Cancer Type | Assay | Concentration(s) | Observed Effect | Reference |
| A549 & H1299 | Lung Cancer | Apoptosis Assay | 60 µM, 120 µM | Increased mRNA levels of pro-apoptotic Bax. | |
| AGS | Gastric Cancer | Apoptosis Assay | 60 µM, 120 µM | Increased expression of Bax and Caspases-3, -8, and -9. | |
| LNCaP & PC-3 | Prostate Cancer | Cell Proliferation | 1 µg/mL | Significant decrease in cell proliferation after 24h. | |
| LNCaP & PC-3 | Cell Cycle Analysis | 10 µg/mL | Increased accumulation of cells in the G0 phase. | ||
| MCF-7 | Breast Cancer | Proliferation Assay | Not specified | Reduced proliferation. |
Table 2: Anti-Enzymatic and Antioxidant Activity of this compound
| Target/Assay | Activity Type | IC₅₀ / Kᵢ Value | Comparison | Reference |
| Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀: 365.11 nM; Kᵢ: 300.65 ± 56.01 nM | Less potent than Galantamine (control). | |
| α-Glucosidase | Enzyme Inhibition | IC₅₀: 0.94 nM; Kᵢ: 1.65 ± 0.11 nM | More potent than Acarbose (control). | |
| DPPH Radical Scavenging | Antioxidant | Not specified | Described as having strong radical scavenging activity. | |
| AAPH-induced Oxidation | Antioxidant | 10, 25, 50 µg/mL | Dose-dependent inhibition of lipid peroxidation in erythrocytes. |
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Afzelin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two prominent flavonoids, afzelin and quercetin. While both are recognized for their potential health benefits, their efficacy as antioxidants varies due to structural differences. This document summarizes key experimental data from in vitro and cellular assays, outlines detailed methodologies for common antioxidant experiments, and visualizes the key signaling pathway involved in their antioxidant action to facilitate further research and drug development.
At a Glance: Key Differences
| Feature | This compound | Quercetin |
| Chemical Structure | Kaempferol-3-O-rhamnoside | 3,3',4',5,7-Pentahydroxyflavone |
| Key Structural Difference | Monohydroxylated B-ring | Dihydroxylated (catechol) B-ring |
| In Vitro Antioxidant Activity | Moderate to strong | Very strong |
| Cellular Antioxidant Activity | Demonstrates cellular antioxidant effects | Potent cellular antioxidant, often used as a standard |
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and quercetin has been evaluated using various in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a common metric, with a lower value indicating higher antioxidant potency.
It is important to note that the following data has been compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
| Compound | Assay | IC50 (µg/mL) | Source |
| This compound | DPPH | Moderate Activity | [1] |
| ABTS | Moderate Activity | [1] | |
| Kaempferol (this compound aglycone) | DPPH | 6.37 | [1] |
| ABTS | 4.93 | [1] | |
| Quercetin | DPPH | 19.17 | |
| ABTS | 1.89 |
In Vitro and Cellular Mechanisms of Antioxidant Action
The antioxidant activities of both this compound and quercetin are attributed to their ability to donate hydrogen atoms, scavenge free radicals, and chelate metal ions. However, the catechol structure (3',4'-dihydroxyl groups) in the B-ring of quercetin confers it with superior radical scavenging activity compared to the monohydroxylated B-ring of kaempferol, the aglycone of this compound.
In cellular models, both flavonoids have been shown to counteract oxidative stress. For instance, in human umbilical vein endothelial cells, both kaempferol and quercetin were found to decrease the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in a concentration-dependent manner.
A key mechanism underlying the cellular antioxidant effects of both this compound and quercetin is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), providing cellular protection against oxidative stress.
Signaling Pathway and Experimental Workflow
To visualize the key signaling pathway and a typical experimental workflow for comparing these antioxidants, the following diagrams have been generated using Graphviz.
Caption: General workflow for comparing the antioxidant activity of this compound and quercetin.
Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound and quercetin.
Experimental Protocols
Below are detailed methodologies for the DPPH and ABTS radical scavenging assays, which are commonly used to evaluate the in vitro antioxidant activity of compounds like this compound and quercetin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
-
Reaction Mixture: In a 96-well microplate, varying concentrations of the test compounds (this compound and quercetin) and a positive control (e.g., ascorbic acid) are added to the wells. A blank containing only the solvent is also prepared.
-
Initiation of Reaction: A fixed volume of the DPPH solution is added to each well.
-
Incubation: The plate is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: In a 96-well microplate, varying concentrations of the test compounds and a positive control (e.g., Trolox) are added to the wells.
-
Initiation of Reaction: A fixed volume of the diluted ABTS•+ working solution is added to each well.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Conclusion
Both this compound and quercetin are effective antioxidants, but quercetin generally exhibits stronger in vitro radical scavenging activity, likely due to its catechol B-ring structure. However, both compounds demonstrate the ability to mitigate cellular oxidative stress, in part through the activation of the Nrf2/HO-1 signaling pathway. The choice between these flavonoids for further research and development may depend on the specific cellular context and desired therapeutic outcome. This guide provides a foundational comparison to aid in these endeavors.
References
Afzelin Versus Kaempferol: A Comparative Analysis of Anti-Inflammatory Efficacy
A detailed examination of the anti-inflammatory properties of the flavonoid aglycone, kaempferol, and its glycoside derivative, afzelin, reveals nuances in their mechanisms and potency. This guide provides a comparative summary of their effects on key inflammatory mediators and signaling pathways, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Executive Summary
Both this compound and its parent compound, kaempferol, demonstrate significant anti-inflammatory activities by modulating critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), and suppressing the production of pro-inflammatory mediators. However, quantitative data suggests that kaempferol, the aglycone, generally exhibits greater potency in inhibiting certain inflammatory markers compared to its rhamnoside glycoside, this compound. This difference is likely attributable to structural variations influencing bioavailability and interaction with molecular targets. This guide presents a side-by-side comparison of their efficacy, detailed experimental methodologies for key assays, and visual representations of the underlying molecular pathways.
Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the inhibitory concentrations (IC50) of this compound and kaempferol against various inflammatory markers as reported in in vitro studies.
| Inflammatory Marker | Assay System | This compound (IC50) | Kaempferol (IC50) | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 42.8 µg/mL | 35.1 µg/mL | [1][2] |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Lower activity than kaempferol | 15.4 µM | [3] |
| Aldose Reductase (AR) | Enzyme Assay | 1.91 µM | 12.87 µM | [4] |
| COX-2 Expression | LPS-stimulated RAW 264.7 cells | - | 10.2 µg/mL | [1] |
| NF-κB Luciferase Activity | Reporter Assay | Lower activity than kaempferol | 90.3 µM |
Note: Direct comparative studies for all inflammatory markers are limited. The presented data is compiled from available literature and highlights the general trend of higher potency for the aglycone kaempferol in specific assays.
Mechanistic Insights: Modulation of Signaling Pathways
Both this compound and kaempferol exert their anti-inflammatory effects by interfering with key signaling cascades that regulate the expression of pro-inflammatory genes.
NF-κB Signaling Pathway: A primary mechanism for both compounds is the inhibition of the NF-κB pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. Both this compound and kaempferol have been shown to suppress the phosphorylation of IκBα and the nuclear translocation of p65, thereby downregulating the expression of these inflammatory mediators.
MAPK Signaling Pathway: The MAPK pathways, including ERK, JNK, and p38, are also crucial in the inflammatory response. This compound and kaempferol have been demonstrated to inhibit the phosphorylation of these kinases, which in turn can prevent the activation of downstream transcription factors like AP-1 (comprising c-Fos and c-Jun) that also contribute to the expression of inflammatory genes.
Nrf2/HO-1 Antioxidant Pathway: Both flavonoids can also upregulate the Nrf2/HO-1 signaling pathway, which plays a role in the cellular antioxidant response and has anti-inflammatory effects.
Below are diagrams illustrating these modulated signaling pathways.
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound or kaempferol for 2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for an additional 24 hours.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-Inflammatory Cytokines (e.g., TNF-α, IL-6)
This sandwich ELISA is used to quantify the concentration of specific cytokines in cell culture supernatants.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Sample Incubation: Add cell culture supernatants (obtained from cells treated as described in the Griess assay) and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the cytokine concentration based on the standard curve.
Western Blot for iNOS and COX-2 Expression
This technique is used to detect and quantify the protein levels of iNOS and COX-2 in cell lysates.
-
Cell Lysis: After treatment and stimulation, wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS or COX-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.
-
Treatment and Stimulation: Pre-treat the transfected cells with this compound or kaempferol for 1 hour, followed by stimulation with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the fold induction of NF-κB activity relative to the unstimulated control.
Conclusion
Both this compound and kaempferol are potent inhibitors of inflammatory responses. The available data suggests that kaempferol, as the aglycone, may possess superior anti-inflammatory activity in certain contexts compared to its glycoside form, this compound. This is exemplified by its lower IC50 values for the inhibition of nitric oxide production and COX-2 expression. The choice between these two compounds for therapeutic development may depend on factors such as target specificity, bioavailability, and toxicity profiles, which warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further explore and compare the anti-inflammatory potential of these and other flavonoid compounds.
References
- 1. Anti-oxidative and inhibitory activities on nitric oxide (NO) and prostaglandin E2 (COX-2) production of flavonoids from seeds of Prunus tomentosa Thunberg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Flavonoid Face-Off: Afzelin's Efficacy in Cancer Research Compared to Quercetin, Kaempferol, and Myricetin
For Immediate Release
A comprehensive analysis of existing in-vitro research reveals that afzelin, a naturally occurring flavonoid, demonstrates significant anti-cancer properties, often comparable to and in some cases potentially exceeding the efficacy of other well-studied flavonoids like quercetin, kaempferol, and myricetin. This comparison guide synthesizes key experimental data on their effectiveness in inhibiting cancer cell growth, inducing programmed cell death, and modulating critical signaling pathways.
Quantitative Comparison of Anti-Cancer Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and other flavonoids across various cancer cell lines, providing a quantitative basis for comparing their anti-cancer efficacy. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) | Citation |
| A549 | Lung Cancer | 35.47 | 48 | [1] |
| A549 | Lung Cancer | 14.07 | 72 | [1] |
| H1299 | Lung Cancer | 46.92 | 48 | [1] |
| H1299 | Lung Cancer | 16.30 | 72 | [1] |
| AGS | Gastric Cancer | >160 | 24 | [2] |
Table 2: IC50 Values of Quercetin in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) | Citation |
| HL-60 | Leukemia | ~7.7 | 96 | |
| A549 | Lung Cancer | 72.2 ± 2.3 | 48 | |
| H69 | Lung Cancer | 14.2 µg/ml | 24 | |
| H69 | Lung Cancer | 10.57 µg/ml | 48 | |
| H69 | Lung Cancer | 9.18 µg/ml | 72 | |
| MCF-7 | Breast Cancer | 17.2 | Not Specified | |
| MCF-7 | Breast Cancer | 4.9 | Not Specified | |
| MCF-7 | Breast Cancer | 200 | 96 | |
| HT-29 | Colon Cancer | 81.65 ± 0.49 | 48 | |
| Caco-2 | Colon Cancer | ~50 | Not Specified |
Table 3: IC50 Values of Kaempferol in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) | Citation |
| A549 | Lung Cancer | 87.3 | 72 | |
| H460 | Lung Cancer | 43.7 | 72 | |
| A459 | Lung Cancer | 35.80 ± 0.4 µg/ml | Not Specified | |
| MDA-MB-231 | Breast Cancer | 60.0 ± 16.3 | 48 | |
| MDA-MB-231 | Breast Cancer | 204.7 ± 8.9 | 24 | |
| MDA-MB-231 | Breast Cancer | 43 | 72 | |
| BT474 | Breast Cancer | >100 | 72 | |
| MCF-7 | Breast Cancer | 90.28 ± 4.2 µg/ml | Not Specified | |
| Huh7 | Liver Cancer | 4.75 | Not Specified | |
| HCT116 | Colon Cancer | 53.6 | Not Specified | |
| LNCaP | Prostate Cancer | 28.8 ± 1.5 | Not Specified | |
| PC-3 | Prostate Cancer | 58.3 ± 3.5 | Not Specified |
Table 4: IC50 Values of Myricetin in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) | Citation |
| Caco-2 | Colon Cancer | 88.4 ± 3.4 | Not Specified | |
| HT-29 | Colon Cancer | 47.6 ± 2.3 | Not Specified | |
| HCT116 | Colon Cancer | 28.2 | Not Specified | |
| MDA-MB-231 | Breast Cancer | 114.75 | 72 | |
| MCF-7 | Breast Cancer | 54 | Not Specified | |
| HeLa | Cervical Cancer | 22.70 µg/mL | Not Specified | |
| T47D | Breast Cancer | 51.43 µg/mL | Not Specified | |
| Hep3B | Liver Cancer | >163.9 | 48 | |
| SMMC-7721 | Liver Cancer | <163.9 | 48 |
Mechanisms of Action: A Look at the Signaling Pathways
This compound and its flavonoid counterparts exert their anti-cancer effects through the modulation of various cellular signaling pathways, primarily those involved in apoptosis (programmed cell death) and cell cycle regulation.
This compound's Pro-Apoptotic Activity
This compound has been shown to induce apoptosis in various cancer cell lines, including gastric and lung cancer cells. This process is often mediated through the activation of the caspase signaling cascade. In AGS gastric cancer cells, this compound treatment led to an increase in the expression of pro-apoptotic Bax and the activation of caspase-8, caspase-9, and caspase-3. Similarly, in A549 lung cancer cells, this compound increased the mRNA levels of Bax.
Cell Cycle Arrest
This compound has also been observed to induce cell cycle arrest. In androgen-sensitive LNCaP and androgen-independent PC-3 prostate cancer cells, this compound treatment caused an accumulation of cells in the G0 phase of the cell cycle, indicating a halt in cell proliferation. This effect is attributed to the inhibition of LIM domain kinase 1 (LIMK1) expression.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the following are generalized methodologies for the key experiments cited.
Cell Viability and IC50 Determination (MTT/WST-1 Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the flavonoid (e.g., this compound, quercetin) or a vehicle control (like DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
Reagent Incubation: After the treatment period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) is added to each well.
-
Colorimetric Measurement: Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product. The absorbance of this product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the flavonoid of interest at a specific concentration and for a defined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are then resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined based on their fluorescence.
Conclusion
The available data indicates that this compound is a potent anti-cancer agent, with demonstrated efficacy against a range of cancer cell lines. Its ability to induce apoptosis and halt the cell cycle positions it as a promising candidate for further pre-clinical and clinical investigation. While direct, head-to-head comparative studies are limited, the compiled IC50 values suggest that this compound's potency is within the range of, and in some cases superior to, other well-known anti-cancer flavonoids like quercetin, kaempferol, and myricetin. Future research should focus on in-vivo models and combination therapies to fully elucidate the therapeutic potential of this compound in oncology.
References
Validating the Neuroprotective Mechanisms of Afzelin In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro neuroprotective performance of Afzelin against other well-known neuroprotective agents: Quercetin, Resveratrol, and Curcumin. The information presented herein is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic candidate for neurodegenerative diseases.
Core Neuroprotective Mechanisms: A Comparative Overview
This compound, a flavonoid glycoside, has demonstrated significant neuroprotective effects in various in vitro models. Its mechanisms of action primarily revolve around its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. These effects are achieved through the modulation of key cellular signaling pathways implicated in neuronal survival and death. This guide will delve into a comparative analysis of this compound's efficacy in these areas against Quercetin, Resveratrol, and Curcumin.
Data Presentation: Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data from various in vitro studies, offering a direct comparison of the neuroprotective activities of this compound and its alternatives.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH Radical Scavenging | 14.6 µg/mL | [1] |
| Quercetin | DPPH Radical Scavenging | ~1.5 µg/mL | |
| Resveratrol | DPPH Radical Scavenging | ~25 µg/mL | [2][3] |
| Curcumin | DPPH Radical Scavenging | ~12-20 µg/mL (32.86 µM) | [4][5] |
| Curcumin | H₂O₂ Scavenging | 10.08 µg/mL | |
| Curcumin | Nitric Oxide Radical Scavenging | 37.50 µg/mL |
Table 2: Neuroprotection in SH-SY5Y Human Neuroblastoma Cells
| Compound | Stressor | Concentration | Cell Viability Outcome | Source |
| This compound | H₂O₂ | 10 µg/mL | Increased cell viability to 61-70% | |
| Quercetin | 6-OHDA | 10-20 µM | Significant protection against cytotoxicity | |
| Resveratrol | MPP+ | 10 µg/mL (Exosomes) | Restored cell viability to ~80% | |
| Curcumin | Hemin | 15 µM | Attenuated cell death by 49% | |
| Hydrogen Peroxide (H₂O₂) Control | H₂O₂ | 250 µM | Reduced cell viability to ~60% |
Table 3: Modulation of Key Signaling Proteins
| Compound | Target Protein/Pathway | Effect | Cell Line | Source |
| This compound | Nrf2/ARE Pathway | Upregulated Nrf2 and antioxidant gene expression | Melanocytes | |
| This compound | Bcl-2 | Increased expression | Rat Striatum | |
| Quercetin | Bcl-2/Bax Ratio | Increased ratio | SH-SY5Y | |
| Resveratrol | Bcl-2/Bax Ratio | Modulated expression | SH-SY5Y | |
| Curcumin | Nrf2 | Promoted nuclear translocation | Rat Cortical Neurons, DAI model |
Experimental Protocols: Key Methodologies
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging activity of a compound.
-
Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compound dissolved in a suitable solvent, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
Add a fixed volume of the DPPH solution to each dilution in a 96-well plate or cuvettes.
-
Include a blank control containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] * 100.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents: MTT solution (typically 5 mg/mL in PBS), cell culture medium, test compound, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration. In neuroprotection studies, cells are often co-treated with a neurotoxin (e.g., H₂O₂, 6-OHDA, MPP+).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the viability of untreated control cells.
-
Western Blot Analysis for Nrf2, HO-1, Bcl-2, and Bax
This technique is used to detect and quantify the expression levels of specific proteins.
-
Reagents: Lysis buffer, primary antibodies specific to Nrf2, HO-1, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Treat cells with the test compound and/or neurotoxin.
-
Lyse the cells to extract total protein. For nuclear translocation studies of Nrf2, separate nuclear and cytoplasmic fractions are prepared.
-
Determine the protein concentration of each sample.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity and normalize it to the loading control to determine the relative protein expression. The Bax/Bcl-2 ratio is a key indicator of apoptotic potential.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the general workflow of the in vitro experiments described.
Caption: this compound-mediated activation of the Nrf2/ARE signaling pathway.
Caption: this compound's modulation of the Bcl-2 family and apoptosis pathway.
Caption: General experimental workflow for in vitro neuroprotection assays.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. researchgate.net [researchgate.net]
Preclinical Profile of Afzelin: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of the preclinical findings for Afzelin, a naturally occurring flavonoid, in various disease models. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent. This document compares its performance with other relevant compounds and includes supporting experimental data, detailed methodologies, and visualizations of its mechanisms of action.
Executive Summary
This compound, a kaempferol 3-O-rhamnoside, has demonstrated a range of biological activities in preclinical studies, including anti-cancer, neuroprotective, and anti-inflammatory effects.[1][2][3][4] Its mechanism of action often involves the modulation of key signaling pathways related to apoptosis, inflammation, and cellular survival. This guide presents a comparative analysis of this compound against its parent compound, Kaempferol, another well-studied flavonoid, Quercetin, and select standard-of-care drugs in relevant disease models.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound with other compounds.
Table 1: In Vitro Anti-Cancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Cancer | ~60-120 | |
| This compound | H1299 | Lung Cancer | Not specified | |
| This compound | AGS | Gastric Cancer | 60-120 | |
| Doxorubicin | A549 | Lung Cancer | 0.07 - 71 | |
| Kaempferol | CAL-27 | Head and Neck Cancer | ~50 | |
| Kaempferol | Ca9-22 | Head and Neck Cancer | ~200 | |
| Quercetin | CAL-27 | Head and Neck Cancer | Not specified | |
| Quercetin | Ca9-22 | Head and Neck Cancer | Not specified |
Table 2: In Vivo Neuroprotective Effects in a Parkinson's Disease Model (Rat)
| Compound | Model | Dosage | Key Findings | Reference |
| This compound | Reserpine-induced | 5, 10, 20 mg/kg | Dose-dependent improvement in motor deficits, increased dopamine levels, enhanced Bcl-2 expression. | |
| Levodopa | Reserpine-induced | Not specified | Improvement in motor function. | |
| Levodopa | 6-OHDA-induced | 20, 50 mg/kg | Improved motor function. |
Table 3: In Vitro Anti-Inflammatory and Related Activities
| Compound | Assay | Key Findings | Reference |
| This compound | α-glucosidase inhibition | IC50: 0.94 nM | |
| This compound | Acetylcholinesterase inhibition | IC50: 365.11 nM | |
| Ibuprofen | CFA-induced inflammation (in vivo) | Effective in reducing acute and chronic inflammation. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to assess cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Western Blot for Caspase Activation
This protocol is used to detect the cleavage of caspases, a hallmark of apoptosis.
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved form of a caspase (e.g., cleaved caspase-3, -8, or -9).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The presence of a band corresponding to the cleaved caspase indicates apoptosis.
Induction of Parkinson's Disease in Rats with Reserpine
This is a common in vivo model to study the effects of neuroprotective agents.
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Reserpine Administration: Administer reserpine (e.g., 5 mg/kg, intraperitoneally) to the rats for a specified duration (e.g., 5 consecutive days) to induce dopamine depletion and motor deficits characteristic of Parkinson's disease.
-
Behavioral Assessment: Conduct behavioral tests, such as the open field test, rotarod test, and catalepsy bar test, to evaluate motor function.
-
Compound Administration: Administer the test compound (e.g., this compound) at various doses to different groups of reserpine-treated rats.
-
Post-treatment Assessment: Repeat the behavioral tests and, at the end of the study, sacrifice the animals to collect brain tissue for biochemical (e.g., dopamine levels) and histological analysis.
Signaling Pathways and Mechanisms of Action
This compound's Pro-Apoptotic Signaling in Cancer Cells
This compound has been shown to induce apoptosis in cancer cells through the activation of the caspase signaling pathway. This involves the upregulation of the pro-apoptotic protein Bax and the subsequent cleavage and activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3.
Caption: this compound-induced apoptotic pathway in cancer cells.
Kaempferol's Anti-Inflammatory Action via the NF-κB Pathway
Kaempferol, the aglycone of this compound, exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can suppress the activation of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: Kaempferol's inhibition of the NF-κB signaling pathway.
Quercetin's Neuroprotective Effect via the PI3K/Akt Pathway
Quercetin has been shown to provide neuroprotection by activating the PI3K/Akt signaling pathway. This pathway promotes cell survival by inhibiting pro-apoptotic proteins and activating transcription factors that upregulate anti-apoptotic genes.
Caption: Quercetin-mediated neuroprotection through the PI3K/Akt pathway.
References
- 1. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quercetin protects against neuronal toxicity by activating the PI3K/Akt/GSK-3β pathway in vivo models of MPTP-induced Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Afzelin and Levodopa in a Reserpine-Induced Parkinson's Disease Rat Model
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Flavonoid and the Gold Standard Therapy for Parkinson's Disease in a Preclinical Setting.
This guide provides a detailed comparative analysis of the therapeutic potential of Afzelin, a natural flavonoid, and Levodopa, the current gold-standard treatment for Parkinson's disease (PD), in a well-established reserpine-induced rat model of the disease. The data presented herein is derived from a key study that systematically evaluated the effects of both compounds on motor and non-motor behaviors, as well as their impact on key biochemical markers associated with Parkinson's pathology.
Executive Summary
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms.[1] While Levodopa effectively manages motor symptoms by replenishing dopamine levels, its long-term use is associated with complications.[1] This has spurred research into alternative and complementary therapies. This compound, a flavonoid with known antioxidant and anti-inflammatory properties, has emerged as a promising neuroprotective candidate.[2][3] This guide synthesizes the findings of a comparative study to provide a clear, data-driven overview of the relative performance of this compound and Levodopa in a preclinical model of PD.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data from a study comparing the effects of this compound (at doses of 5, 10, and 20 mg/kg), Levodopa (30 mg/kg), and a control group in a reserpine-induced Parkinson's rat model.
Table 1: Behavioral Assessments
| Behavioral Test | Control | Reserpine (RES) | RES + Levodopa (30 mg/kg) | RES + this compound (5 mg/kg) | RES + this compound (10 mg/kg) | RES + this compound (20 mg/kg) |
| Open Field Test (Locomotor Activity - Counts) | Normal | Significantly Reduced | Significantly Improved | Improved | Significantly Improved | Significantly Improved |
| Rotarod Test (Motor Coordination - Latency to Fall in s) | Normal | Significantly Reduced | Significantly Improved | Improved | Significantly Improved | Significantly Improved |
| Modified Forced Swim Test (Immobility Time in s) | Normal | Significantly Increased | 28 | 86.4 | 64.2 | 38.5 |
Data synthesized from a 2023 study published in the Saudi Pharmaceutical Journal.[2]
Table 2: Biochemical and Neuroprotective Markers
| Parameter | Control | Reserpine (RES) | RES + Levodopa (30 mg/kg) | RES + this compound (5 mg/kg) | RES + this compound (10 mg/kg) | RES + this compound (20 mg/kg) |
| TBARS (nmol/g tissue) - Oxidative Stress | Normal | Significantly Increased | No Notable Effect | 212 | 194 | 148 |
| Nitric Oxide (µmol/g tissue) - Pro-inflammatory | Normal | Significantly Increased | Reduced | Reduced | Significantly Reduced | Significantly Reduced |
| Dopamine (ng/g tissue) - Neurotransmitter | Normal | Significantly Reduced | Significantly Increased | Increased | Significantly Increased | Significantly Increased |
| Bcl-2 (ng/g tissue) - Anti-apoptotic Protein | 18.45 | 6.34 | 15.42 | 10.35 | 12.47 | 14.10 |
Data synthesized from a 2023 study published in the Saudi Pharmaceutical Journal.
Experimental Protocols
The following methodologies were employed in the comparative study:
Animal Model: Reserpine-Induced Parkinsonism
-
Animal Species: Male Wistar rats.
-
Induction Agent: Reserpine (RES), an inhibitor of the vesicular monoamine transporter 2 (VMAT2), which leads to the depletion of monoamines, including dopamine, thereby mimicking the neurochemical state of Parkinson's disease.
-
Dosage and Administration: A single intraperitoneal (i.p.) injection of reserpine at a dose of 1 mg/kg was used to induce a cataleptic state and motor deficits characteristic of Parkinsonism.
Drug Administration
-
Treatment Groups:
-
Control group (no reserpine).
-
Reserpine (RES) control group (1 mg/kg reserpine).
-
RES + Levodopa group (1 mg/kg reserpine followed by 30 mg/kg Levodopa).
-
RES + this compound groups (1 mg/kg reserpine followed by 5, 10, or 20 mg/kg this compound).
-
-
Route of Administration: All treatments were administered intraperitoneally.
Behavioral Assessments
-
Open Field Test: This test was used to assess locomotor activity and exploratory behavior. The number of squares crossed by the rats in a defined arena was recorded over a specific period.
-
Rotarod Test: This test evaluated motor coordination and balance. Rats were placed on a rotating rod, and the latency to fall was measured.
-
Modified Forced Swim Test: This test was used to assess depressive-like behavior by measuring the duration of immobility when the rats were placed in a container of water from which they could not escape.
Biochemical Analysis
-
Tissue Collection: Following the behavioral tests, brain tissues (specifically the striatum) were collected for biochemical analysis.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay was used to measure the levels of malondialdehyde, a marker of lipid peroxidation and oxidative stress.
-
Nitric Oxide (NO) Assay: The level of nitric oxide, a pro-inflammatory molecule, was quantified in the brain tissue.
-
Biogenic Amine (Dopamine) Measurement: High-performance liquid chromatography (HPLC) was used to determine the concentration of dopamine in the striatal tissue.
-
B-cell lymphoma 2 (Bcl-2) Expression: The levels of the anti-apoptotic protein Bcl-2 were measured using an enzyme-linked immunosorbent assay (ELISA) kit.
Mechanisms of Action and Signaling Pathways
Levodopa: The Dopamine Precursor Pathway
Levodopa's primary mechanism of action is to serve as a metabolic precursor to dopamine. It is transported across the blood-brain barrier and then converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) within the brain. This newly synthesized dopamine replenishes the depleted stores in the striatum, thereby alleviating the motor symptoms of Parkinson's disease.
Caption: Levodopa's conversion to dopamine in the brain.
This compound: A Multi-Target Neuroprotective Pathway
This compound appears to exert its neuroprotective effects through a multi-faceted mechanism. The data suggests that this compound mitigates oxidative stress, as evidenced by the reduction in TBARS levels. Furthermore, it enhances the expression of the anti-apoptotic protein Bcl-2. By inhibiting apoptosis, this compound may protect dopaminergic neurons from degeneration.
Caption: this compound's neuroprotective signaling pathways.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures undertaken in the comparative study.
Caption: Workflow of the comparative analysis.
Conclusion
The findings from this preclinical study suggest that this compound exhibits significant neuroprotective and therapeutic potential in a rat model of Parkinson's disease. Notably, at its highest tested dose (20 mg/kg), this compound's efficacy in improving motor function was comparable to that of Levodopa. Furthermore, this compound demonstrated a distinct advantage over Levodopa by mitigating oxidative stress, a key pathological feature of Parkinson's disease that Levodopa does not directly address. The upregulation of the anti-apoptotic protein Bcl-2 by this compound suggests a disease-modifying potential that warrants further investigation.
While Levodopa remains a cornerstone of symptomatic treatment for Parkinson's disease, this comparative analysis highlights the promise of natural compounds like this compound as potential standalone or adjunctive therapies. Further research is essential to elucidate the full therapeutic profile of this compound and its potential translation to clinical applications for Parkinson's disease.
References
- 1. Neuroprotective potential of this compound: A novel approach for alleviating catalepsy and modulating Bcl-2 expression in Parkinson's disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound [mdpi.com]
Afzelin: A Comparative Analysis of Efficacy Against Standard-of-Care Treatments in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Afzelin, a naturally occurring flavonoid, against established standard-of-care treatments for several disease categories. The information is compiled from various in vitro and in vivo studies to offer a comprehensive overview for research and development purposes. It is important to note that the majority of the data presented is from separate studies, constituting an indirect comparison. This highlights a critical gap in the existing research and underscores the need for direct, head-to-head preclinical and clinical trials.
Anti-Cancer Efficacy: Lung and Gastric Cancer
This compound has demonstrated notable anti-proliferative and pro-apoptotic effects in preclinical cancer models. This section compares its in vitro cytotoxicity against standard chemotherapeutic agents in lung and gastric cancer cell lines.
Lung Cancer
In non-small cell lung cancer (NSCLC) cell lines, this compound has shown dose-dependent cytotoxicity. An indirect comparison with cisplatin, a cornerstone of NSCLC chemotherapy, is presented below.
Table 1: In Vitro Efficacy of this compound vs. Cisplatin in NSCLC Cell Lines
| Cell Line | Compound | IC50 (µM) at 48h | Study Citation |
| A549 | This compound | 35.47 | [1] |
| A549 | Cisplatin | 9 ± 1.6 | [2] |
| H1299 | This compound | 46.92 | [1] |
| H1299 | Cisplatin | 27 ± 4 | [2] |
Experimental Protocols:
-
This compound Cytotoxicity Assay: A549 and H1299 cells were cultured in RPMI-1640 medium with 10% FBS. Cells were treated with varying concentrations of this compound (0, 10, 20, 40 µM) for 48 hours. Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay.[1]
-
Cisplatin Cytotoxicity Assay: A549 and H1299 cells were grown to confluence and serum-starved overnight. Cells were then incubated in serum-free media with increasing concentrations of cisplatin for 72 hours. Cell viability was measured to determine the IC50 value.
Signaling Pathways and Experimental Workflow:
This compound's anti-cancer activity is partly attributed to the induction of immunogenic cell death (ICD) through endoplasmic reticulum (ER) stress and the activation of the caspase signaling pathway.
Gastric Cancer
In the AGS human gastric adenocarcinoma cell line, this compound's cytotoxic effects have been evaluated, allowing for an indirect comparison with the standard-of-care chemotherapeutic agents 5-fluorouracil (5-FU) and cisplatin.
Table 2: In Vitro Efficacy of this compound vs. 5-Fluorouracil and Cisplatin in AGS Gastric Cancer Cells
| Compound | IC50 | Study Citation |
| This compound | > 160 µM | |
| 5-Fluorouracil | 22.1 ± 7.7 µM | |
| 5-Fluorouracil | 45.90 µg/mL (approx. 353 µM) at 24h | |
| Cisplatin | 3.7 ± 0.6 µM | |
| Cisplatin | 3.75 ± 1.24 mM (3750 µM) | |
| Cisplatin | 7.20 µg/mL (approx. 24 µM) at 12h |
Note: Significant variability exists in the reported IC50 values for standard drugs, which can be attributed to differences in experimental protocols and conditions.
Experimental Protocols:
-
This compound Cytotoxicity Assay: AGS cells were incubated with this compound concentrations ranging from 20 to 160 µM. Cell viability was assessed, and the IC50 was determined to be higher than 160 µM.
-
5-Fluorouracil and Cisplatin Cytotoxicity Assay: AGS cells were treated with increasing concentrations of 5-FU or cisplatin. Cell viability was measured after a set incubation period using a CCK-8 assay to determine the IC50 values.
Anti-Inflammatory Efficacy
This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways. Its efficacy can be indirectly compared to corticosteroids like dexamethasone through their effects on pro-inflammatory mediators.
Table 3: Anti-Inflammatory Effects of this compound and Dexamethasone
| Compound | Effect | Study Citation |
| This compound | Inhibited nitric oxide (NO) production with an IC50 of 42.8 µg/mL, comparable to the nitric oxide synthase inhibitor L-NMMA (IC50 of 42.1 µg/mL). Down-regulated IL-1, IL-6, and TNF-α production. | |
| Dexamethasone | Significantly inhibited TNF-α-induced secretion of various inflammatory mediators (KC, MCP-1, MIP-2, IL-6) in vitro. |
Experimental Protocols:
-
This compound Nitric Oxide Inhibition Assay: The inhibitory effect of this compound on NO production was measured and compared to the positive control, L-NMMA.
-
Dexamethasone Anti-Inflammatory Assay: Murine spiral ligament fibrocytes were stimulated with TNF-α in the presence or absence of dexamethasone. The levels of secreted cytokines in the culture supernatant were measured by ELISA.
Signaling Pathways:
This compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Neuroprotective Efficacy
This compound has shown promise in preclinical models of neurodegenerative diseases, particularly in models of Parkinson's disease and cognitive impairment.
Parkinson's Disease Model
In a rat model of Parkinson's disease induced by reserpine, this compound's efficacy in ameliorating motor deficits was compared to the standard-of-care treatment, L-DOPA.
Table 4: Efficacy of this compound vs. L-DOPA in a Rat Model of Parkinson's Disease
| Treatment | Outcome | Study Citation |
| This compound (5, 10, 20 mg/kg) | Dose-dependently reduced motor and kinesia deficits. The highest dose (20 mg/kg) showed effects similar to L-DOPA in most behavioral tests. It also increased dopamine levels and the expression of the anti-apoptotic protein Bcl-2 in the striatum. | |
| L-DOPA | Served as the positive control, effectively ameliorating motor deficits. |
Experimental Protocols:
-
Animal Model: Parkinson's disease was induced in rats by the administration of reserpine.
-
Treatment: Different groups of rats were treated with this compound at doses of 5, 10, or 20 mg/kg, or with L-DOPA.
-
Behavioral Assessment: Motor function and behavior were assessed using a battery of standardized tests, including the rotarod test and the open field test.
-
Biochemical Analysis: Post-mortem brain tissue was analyzed for dopamine levels and the expression of Bcl-2.
Cognitive Impairment Model
While direct comparative studies are lacking, the neuroprotective effects of this compound in a scopolamine-induced memory impairment model in mice can be contextually compared to the known efficacy of donepezil, a standard treatment for Alzheimer's disease.
Table 5: Neuroprotective Effects of this compound and Donepezil in Cognitive Impairment Models
| Compound | Model | Key Findings | Study Citation |
| This compound | Scopolamine-induced memory impairment (mice) | Improved synaptic plasticity and cognitive/memory functions, partly through the recovery of cholinergic systems and modulation of CREB-BDNF signaling pathways. | |
| Donepezil | APP23 transgenic mouse model of AD | Chronic treatment (0.27 mg/kg/day) significantly improved spatial accuracy in the Morris water maze test to the level of wild-type control animals. | |
| Donepezil | LDLr-/- mouse model of cognitive impairment | Reversed memory impairment in the novel object recognition task and enhanced the percentage of spontaneous alternations in the T-maze test. |
Experimental Protocols:
-
Scopolamine-Induced Memory Impairment Model: Memory impairment is induced in mice by the administration of scopolamine. The efficacy of the test compound in reversing these deficits is evaluated using behavioral tests like the Y-maze and Morris water maze.
-
APP23 Transgenic Mouse Model: These mice overexpress a mutant form of human amyloid precursor protein and develop age-dependent cognitive decline. Donepezil was administered via osmotic pumps, and cognitive function was assessed using the Morris water maze after a washout period.
-
LDLr-/- Mouse Model: These mice exhibit cognitive impairments. Donepezil was administered, and cognitive function was assessed using the novel object recognition and T-maze tests.
Signaling Pathways:
This compound's neuroprotective effects are associated with its antioxidant properties and its ability to modulate key signaling pathways involved in neuronal survival and plasticity.
Conclusion
The available preclinical data suggests that this compound possesses multi-faceted therapeutic potential across oncology, inflammation, and neurodegeneration. While indirect comparisons with standard-of-care treatments provide a preliminary indication of its efficacy, the lack of direct comparative studies is a significant limitation. The data presented in this guide should serve as a foundation for designing future head-to-head preclinical studies and, ultimately, well-controlled clinical trials to definitively establish the therapeutic value of this compound in these disease areas. Further research is warranted to explore its safety profile, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies.
References
Unveiling the Bioactive Potential of Afzelin: A Comparative Guide to its Bioactivity Assays
For Researchers, Scientists, and Drug Development Professionals
Afzelin, a naturally occurring flavonol rhamnoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive cross-validation of key bioactivity assays used to evaluate the therapeutic potential of this compound. We present a comparative summary of quantitative data, detailed experimental protocols for pivotal assays, and visual representations of the underlying signaling pathways and experimental workflows. This objective analysis aims to equip researchers with the necessary information to effectively design and interpret studies involving this compound and its derivatives.
Comparative Bioactivity Data of this compound
To facilitate a clear comparison of this compound's efficacy across different biological domains, the following tables summarize key quantitative data from various studies.
Table 1: Antioxidant and Enzyme Inhibitory Activity of this compound
| Assay Type | Target | Substrate/Radical | This compound Activity | Control/Standard | Reference |
| DPPH Radical Scavenging | Free Radical | DPPH | Strong scavenging activity | Ascorbic Acid | [1] |
| AAPH-induced Hemolysis | Peroxyl Radicals | AAPH | Inhibition of hemolysis | Gallic Acid | [1][2] |
| Acetylcholinesterase Inhibition | Enzyme Activity | Acetylthiocholine | IC50: 365.11 nM | Galantamine (IC50: 148.98 nM) | [3][4] |
| α-Glucosidase Inhibition | Enzyme Activity | p-Nitrophenyl-α-D-glucopyranoside | IC50: 0.94 nM | Acarbose (IC50: 8.81 nM) |
Table 2: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | This compound Concentration | Effect | Reference |
| LNCaP & PC-3 | Prostate Cancer | Proliferation Assay | 1 µg/mL | Significant decrease in proliferation | |
| MCF-7 | Breast Cancer | Apoptosis Assay | Not specified | Induces apoptosis | |
| AGS | Gastric Cancer | Apoptosis Assay | 60 and 120 µM | Induces apoptosis, increases Bax expression | |
| A549 & H1299 | Lung Cancer | Apoptosis Assay | 60 and 120 µM | Induces apoptosis, increases Bax mRNA | |
| EAC (Ehrlich Ascites Carcinoma) | Ascitic Tumor | Cell Growth Inhibition (in vivo) | 50 mg/kg | ~70.89% cell growth inhibition |
Table 3: Neuroprotective Effects of this compound
| Model | Effect Measured | This compound Treatment | Key Findings | Reference |
| Rat Model of Parkinson's Disease | Motor and Kinesia Deficits | 5, 10, 20 mg/kg | Ameliorated motor deficits, increased dopamine levels | |
| Scopolamine-treated Mice | Cognitive Impairment | 100 ng/µl (intracerebroventricular) | Improved neurocognitive and neuroprotective effects |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound's bioactivity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging activity of an antioxidant.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add 100 µL of various concentrations of this compound to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)-Induced Hemolysis Assay
This assay evaluates the ability of an antioxidant to protect erythrocytes from oxidative damage.
Principle: AAPH, a peroxyl radical initiator, induces hemolysis of red blood cells. Antioxidants can inhibit this hemolysis, and the extent of inhibition is quantified by measuring the release of hemoglobin.
Protocol:
-
Obtain fresh human or animal blood and isolate erythrocytes by centrifugation and washing with phosphate-buffered saline (PBS).
-
Prepare a suspension of erythrocytes in PBS (e.g., 5% v/v).
-
Pre-incubate the erythrocyte suspension with various concentrations of this compound at 37°C for 30 minutes.
-
Add AAPH solution (final concentration typically 50-100 mM) to initiate hemolysis.
-
Incubate the mixture at 37°C with gentle shaking for a defined period (e.g., 3-4 hours).
-
Centrifuge the samples to pellet the intact erythrocytes.
-
Measure the absorbance of the supernatant, which contains the released hemoglobin, at 540 nm.
-
A positive control (erythrocytes with AAPH but no this compound) and a negative control (erythrocytes in PBS without AAPH) are included.
-
The percentage of hemolysis inhibition is calculated.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
Western Blot Analysis for Caspase Activation
This technique is used to detect the cleavage and activation of caspases, which are key executioners of apoptosis.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to both the pro- and cleaved (active) forms of caspases.
Protocol:
-
Treat cells with this compound or a control for the desired time to induce apoptosis.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the caspase of interest (e.g., caspase-3, -8, or -9), typically overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
The appearance of cleaved caspase fragments indicates apoptosis induction.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes influenced by this compound is essential for a deeper understanding of its mechanisms of action. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
This guide consolidates current knowledge on the bioactivity of this compound, providing a foundation for future research and development. The presented data and protocols offer a comparative framework to evaluate its potential as a therapeutic agent in various disease contexts. Researchers are encouraged to utilize this information to design robust experiments and further elucidate the multifaceted pharmacological profile of this compound.
References
A Head-to-Head Comparison of Afzelin and Vincristine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the quest for effective and selective anticancer agents is perpetual. This guide provides a head-to-head comparison of two such compounds: Afzelin, a naturally occurring flavonoid, and Vincristine, a well-established vinca alkaloid chemotherapy drug. While no direct comparative studies have been conducted on these two molecules under identical experimental conditions, this guide synthesizes available in vitro data from various studies to offer an objective overview of their performance in cancer cell lines.
At a Glance: Key Differences
| Feature | This compound | Vincristine |
| Compound Class | Flavonoid (Flavonol glycoside) | Vinca Alkaloid |
| Primary Mechanism | Multi-targeted, including induction of apoptosis via caspase activation and endoplasmic reticulum stress. | Mitotic inhibitor; binds to tubulin, disrupting microtubule assembly and arresting cells in metaphase. |
| Reported IC50 Range | Micromolar (µM) range. | Nanomolar (nM) to micromolar (µM) range. |
| Primary Mode of Action | Induces programmed cell death (apoptosis). | Cytostatic, leading to apoptosis. |
Performance Data: A Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for this compound and Vincristine in various human cancer cell lines as reported in the scientific literature. It is crucial to note that these values were determined in separate studies with differing experimental conditions, including incubation times.
| Cancer Type | Cell Line | This compound IC50 | Incubation Time | Vincristine IC50 | Incubation Time |
| Lung Cancer | A549 | 68.41 µM[1] | 24 hours | 40 nM | Not Specified |
| 35.47 µM[1] | 48 hours | ||||
| 14.07 µM[1] | 72 hours | ||||
| H1299 | 133.44 µM[1] | 24 hours | Not Reported | ||
| 46.92 µM[1] | 48 hours | ||||
| 16.30 µM | 72 hours | ||||
| Breast Cancer | MCF-7 | Not Reported | 5 nM | 48 hours | |
| MDA-MB-231 | 992 µg/mL (~2218 µM) | Not Specified | Not Reported | ||
| Gastric Cancer | AGS | >160 µM | 24 hours | Not Reported | |
| Neuroblastoma | SH-SY5Y | Not Reported | 0.1 µM (100 nM) | Not Specified |
Mechanisms of Action: A Deeper Dive
This compound: A Multi-Faceted Approach to Inducing Apoptosis
This compound, a flavonoid, exhibits its anticancer effects through a variety of signaling pathways, ultimately leading to programmed cell death, or apoptosis. One of its key mechanisms involves the induction of endoplasmic reticulum (ER) stress. This, in turn, can trigger the intrinsic apoptotic pathway.
Furthermore, studies have shown that this compound can activate the caspase signaling cascade. Specifically, it has been observed to increase the expression of pro-apoptotic proteins like Bax and stimulate the activity of caspase-8 and caspase-9, which are initiator caspases for the extrinsic and intrinsic apoptotic pathways, respectively. Both of these pathways converge to activate caspase-3, the primary executioner caspase that orchestrates the dismantling of the cell.
Vincristine: A Classic Mitotic Inhibitor
Vincristine, a member of the vinca alkaloid family, functions as a potent mitotic inhibitor. Its primary cellular target is tubulin, the protein subunit that polymerizes to form microtubules. Microtubules are essential components of the cytoskeleton and play a critical role in forming the mitotic spindle during cell division.
By binding to tubulin, Vincristine disrupts the assembly of microtubules. This interference prevents the formation of a functional mitotic spindle, which is necessary for the proper segregation of chromosomes into daughter cells. Consequently, the cell cycle is arrested in the metaphase (M-phase). This prolonged mitotic arrest ultimately triggers the apoptotic machinery, leading to cell death.
Experimental Protocols
The data presented in this guide are derived from studies employing a range of standard in vitro assays to assess anticancer activity. Below are detailed methodologies for the key experiments cited.
Cell Viability Assays (MTT and CCK-8)
Cell viability is a measure of the proportion of live, healthy cells in a population and is commonly assessed using colorimetric assays such as the MTT or CCK-8 assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Vincristine. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically ranging from 24 to 72 hours.
-
Reagent Addition:
-
MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT into an insoluble purple formazan.
-
CCK-8 Assay: A solution containing WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) is added to each well and incubated for 1-4 hours. Dehydrogenases in viable cells reduce WST-8 to a water-soluble orange formazan dye.
-
-
Data Acquisition:
-
MTT Assay: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
CCK-8 Assay: The absorbance of the orange formazan is measured directly using a microplate reader at a wavelength of approximately 450 nm.
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assays (Annexin V/Propidium Iodide Staining)
Apoptosis is a form of programmed cell death that can be detected using flow cytometry with Annexin V and propidium iodide (PI) staining.
-
Cell Treatment: Cells are seeded in culture plates and treated with the desired concentrations of this compound or Vincristine for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and a vital dye such as propidium iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
-
Data Interpretation: The flow cytometry data allows for the differentiation of cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This guide provides a comparative overview of this compound and Vincristine based on available in vitro data. Vincristine, a long-standing chemotherapeutic, demonstrates high potency in the nanomolar range for several cancer cell lines by disrupting mitosis. This compound, a natural flavonoid, operates through a multi-targeted approach to induce apoptosis, with its efficacy generally observed in the micromolar range.
References
Safety Operating Guide
Navigating the Disposal of Afzelin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. Afzelin, a flavonoid glycoside with diverse biological activities, requires careful handling throughout its lifecycle, including its ultimate disposal.[1] While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to adhere to rigorous disposal protocols appropriate for a research-grade chemical.[2] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound waste streams generated in a laboratory setting.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is crucial. This begins with consulting the substance's Safety Data Sheet (SDS) and understanding its properties. All handling of this compound, including preparation for disposal, should be performed in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
This compound Safety Data Summary
While this compound is not classified as hazardous by GHS, the following data from its Safety Data Sheet provides key safety metrics.[2]
| Hazard Classification | Rating | System |
| Health Hazard | 0 | NFPA & HMIS |
| Flammability | 0 | NFPA & HMIS |
| Reactivity | 0 | NFPA & HMIS |
NFPA: National Fire Protection Association; HMIS: Hazardous Materials Identification System. Ratings scale from 0 (minimal hazard) to 4 (severe hazard).
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound and its associated waste must align with your institution's chemical hygiene plan and local, state, and federal regulations.[3][4] The following protocol provides a procedural framework for safe disposal.
Step 1: Waste Characterization and Segregation
Proper disposal begins with accurately identifying and segregating chemical waste. It is the responsibility of the waste generator to characterize the waste stream.
-
Pure, Unused this compound: Should be treated as chemical waste.
-
This compound Solutions: Solutions containing this compound, particularly when dissolved in hazardous solvents (e.g., DMSO, ethanol, methanol), must be treated as hazardous liquid chemical waste. Do not mix with other waste streams unless compatibility is certain.
-
Contaminated Labware: Items such as pipette tips, vials, gloves, and absorbent materials used to clean up spills should be segregated as solid chemical waste.
Step 2: Containerization and Labeling
Proper containment and labeling are critical for safety and regulatory compliance.
-
Container Selection:
-
Solid Waste: Use a designated, leak-proof container compatible with chemical waste.
-
Liquid Waste: Collect solutions in a sealable, chemical-resistant container (plastic is often preferred) with a secure screw cap. Ensure there is at least one inch of headroom to allow for expansion.
-
-
Labeling:
-
All waste containers must be clearly labeled. If the waste is determined to be hazardous (e.g., mixed with a hazardous solvent), the label must include the words "Hazardous Waste."
-
List all contents, including "this compound" and any solvents or other chemicals present, with their approximate concentrations.
-
Indicate the date when waste was first added to the container.
-
Step 3: Storage
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.
-
Keep waste containers securely closed at all times, except when adding or removing waste.
-
Store containers in a well-ventilated and secure area with secondary containment to prevent leaks and unauthorized access.
-
Segregate containers based on compatibility; for instance, store acids and bases separately.
Step 4: Final Disposal
-
Contact EHS: Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department.
-
Prohibited Practices:
-
Never pour this compound or solutions containing it down the sink or drain.
-
Do not dispose of chemical waste by evaporation in a fume hood.
-
Do not dispose of solid this compound waste in the regular trash. Empty containers that held this compound should have their labels defaced before being discarded as regular trash.
-
Spill Cleanup Protocol
In the event of a small spill of this compound powder or solution, follow this procedure:
-
Containment: Absorb liquid spills with an inert material like vermiculite or sand. For solid spills, gently cover to prevent dust from becoming airborne.
-
Collection: Carefully sweep or scoop the absorbed or solid material into a designated solid chemical waste container.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water solution.
-
Waste Disposal: All cleanup materials, including absorbents and wipes, must be disposed of as solid chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory waste containing this compound.
Caption: Logical workflow for the disposal of this compound waste in a laboratory setting.
References
Comprehensive Safety and Handling Guide for Afzelin
This guide provides essential safety and logistical information for the handling of Afzelin, a polyphenolic glycoside flavone. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), this document outlines procedural, step-by-step guidance to ensure safe handling and disposal in a laboratory setting, fostering a culture of safety and building trust in our commitment to your research needs.[1]
Hazard Assessment
According to the Safety Data Sheet (SDS), this compound is not classified as hazardous.[1] The substance has no GHS label elements, hazard pictograms, or signal words.[1] However, it is crucial to handle all chemical substances with a degree of care.
Safety Data Summary:
| Hazard Classification | Rating | Source |
| GHS Classification | Not Classified | [1] |
| NFPA Ratings (Health, Fire, Reactivity) | 0, 0, 0 | [1] |
| HMIS-Ratings (Health, Fire, Reactivity) | 0, 0, 0 | |
| Skin Irritation | Does not irritate the skin | |
| Eye Irritation | No irritating effect | |
| Sensitization | No sensitizing effects known |
Personal Protective Equipment (PPE)
Even though this compound is not considered hazardous, adherence to standard laboratory PPE protocols is recommended to ensure best practices and personal safety.
Recommended PPE for Handling this compound:
| Activity | Required PPE | Notes |
| Weighing and Preparing Solutions | • Nitrile Gloves• Lab Coat• Safety Glasses with Side Shields | Perform these operations in a designated area, away from sensitive equipment. |
| Handling Dilute Solutions | • Nitrile Gloves• Lab Coat• Safety Glasses | Work with care to avoid splashes and the generation of aerosols. |
| Cell Culture and in vitro Assays | • Nitrile Gloves• Lab Coat• Safety Glasses | Follow standard aseptic techniques in a biological safety cabinet. |
Operational Plan for Handling this compound
A systematic workflow ensures both the safety of the researcher and the integrity of the experiment.
Experimental Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Put on the appropriate Personal Protective Equipment (PPE) as outlined in the table above.
-
-
Handling Solid this compound :
-
When weighing the solid, do so in a clean, designated area.
-
Handle the solid carefully to avoid creating dust.
-
-
Solution Preparation :
-
This compound is soluble in DMSO (1 mg/mL) and methanol.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Storage :
-
Store this compound in a tightly sealed container in a freezer at -20°C.
-
Stock solutions, once prepared, should be stored in aliquots in tightly sealed vials and are recommended to be used within one month. Avoid repeated freeze-thaw cycles.
-
-
Spill Response :
-
In case of a spill, pick up the material mechanically.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose of cleaning materials as chemical waste.
-
Disposal Plan
Proper waste disposal is critical to maintaining a safe laboratory environment.
Waste Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, weigh boats, and pipette tips should be disposed of in the appropriate laboratory waste container. |
| Liquid Waste | Unused or leftover solutions of this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. For smaller quantities, disposal with household waste may be permissible, but always follow your institution's specific guidelines. |
| Uncleaned Packaging | Disposal must be made according to official regulations. |
Waste Segregation Workflow:
Caption: Proper segregation of waste from this compound handling.
By following these guidelines, researchers can handle this compound safely and effectively, ensuring a secure laboratory environment and reliable experimental outcomes.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
